IQTub4P
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H18NNa2O8P |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
disodium;[7-methoxy-1-(3,4,5-trimethoxyphenyl)isoquinolin-6-yl] phosphate |
InChI |
InChI=1S/C19H20NO8P.2Na/c1-24-14-10-13-11(7-15(14)28-29(21,22)23)5-6-20-18(13)12-8-16(25-2)19(27-4)17(9-12)26-3;;/h5-10H,1-4H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI Key |
AOEBAAQEAUUYGC-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=CC(=C(C=C32)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of the IQGAP Protein Family and its Interaction with the Tubulin Cytoskeleton
A Note on Nomenclature: The term "IQTub4P" does not correspond to a recognized protein in standard biological databases. It is likely a specific shorthand, a novel designation not yet in the public domain, or a potential typographical error. The components of the name, however, point towards a protein containing IQ motifs that interacts with Tub ulin. The most prominent and well-researched family of proteins fitting this description is the IQ-motif-containing GTPase-activating protein (IQGAP) family. This guide will, therefore, focus on the structure of IQGAP proteins, which are known to interact with the tubulin-based microtubule cytoskeleton.
The IQGAP family consists of scaffolding proteins that are crucial in integrating various signaling pathways, thereby influencing a wide range of cellular activities including cell adhesion, migration, and proliferation.[1][2] In mammals, this family includes three main homologs: IQGAP1, IQGAP2, and IQGAP3.[1] IQGAP1 is the most ubiquitously expressed and extensively studied of the three.[1]
Core Structural Organization of IQGAP Proteins
IQGAP proteins are large, multi-domain scaffolding proteins. Their modular structure allows them to interact with a diverse array of binding partners, including components of the cytoskeleton, cell adhesion molecules, and key signaling proteins.[2][3] The canonical domain architecture of an IQGAP protein, such as human IQGAP1, consists of several distinct functional regions arranged linearly along the polypeptide chain.[1][4]
A generalized domain map of an IQGAP family member is as follows:
-
N-Terminal Calponin Homology (CH) Domain: This domain is primarily responsible for binding to filamentous actin (F-actin), directly linking IQGAP proteins to the actin cytoskeleton.[4]
-
Coiled-Coil (CC) Region: This region is involved in the dimerization of IQGAP proteins, which is often a prerequisite for their biological activity.
-
WW Domain: Named for two conserved tryptophan (W) residues, this domain mediates protein-protein interactions by binding to proline-rich motifs in other proteins.
-
IQ Motifs: IQGAPs contain four tandem IQ motifs. These short, conserved sequences are known to be binding sites for calmodulin, both in its calcium-dependent and calcium-independent forms, as well as other EF-hand containing proteins like myosin essential light chains.[4]
-
GTPase-Activating Protein (GAP)-Related Domain (GRD): Despite its name, the GRD of IQGAPs does not enhance the GTPase activity of Rho family GTPases like Cdc42 and Rac1. Instead, it binds to the GTP-bound (active) forms of these proteins, stabilizing them in their active state.[1]
-
RasGAP C-terminal (RGCT) Domain: This C-terminal domain is also involved in protein-protein interactions, including binding to microtubule-associated proteins, which connects IQGAPs to the tubulin cytoskeleton.[1][5]
Below is a diagram illustrating the domain architecture of a typical IQGAP protein.
Quantitative Structural Data
Precise high-resolution structural data for the full-length IQGAP1 protein is challenging to obtain due to its size and flexibility. However, structural information for individual domains and smaller fragments is available. The following table summarizes key quantitative data for human IQGAP1.
| Parameter | Value | Source |
| Full Name | IQ motif containing GTPase activating protein 1 | UniProt |
| UniProt ID | P46940 | UniProt |
| Length | 1657 amino acids | UniProt |
| Molecular Mass | 189.4 kDa | UniProt |
| Subcellular Location | Cytoplasm, Cytoskeleton, Cell membrane | UniProt |
Interaction with the Tubulin Cytoskeleton
IQGAP1's role extends beyond the actin cytoskeleton; it is also a key regulator of microtubule dynamics. Microtubules are polymers of α- and β-tubulin dimers and are essential for cell shape, intracellular transport, and cell division.[6][7] IQGAP1 interacts with microtubules through its C-terminal region, which can bind to microtubule plus-end tracking proteins (+TIPs) such as CLIP-170 and adenomatous polyposis coli (APC).[1] This interaction allows IQGAP1 to influence microtubule stability and capture at the cell cortex, thereby guiding cell polarization and migration.
The signaling pathway often begins with the activation of small GTPases like Cdc42 or Rac1. Activated Cdc42/Rac1 binds to the GRD of IQGAP1, which in turn localizes IQGAP1 to specific regions of the cell membrane. From there, IQGAP1 can interact with both the actin and microtubule cytoskeletons to coordinate their dynamics.
The diagram below illustrates a simplified signaling pathway involving IQGAP1 and its role in coordinating cytoskeletal dynamics.
Experimental Protocols
Determining the structure of a protein like IQGAP1 and mapping its interactions involves a combination of biophysical, biochemical, and cell biology techniques. Below are generalized protocols for two key experimental approaches.
Protein Structure Determination via X-ray Crystallography
This protocol provides a general workflow for determining the three-dimensional structure of a protein domain.
-
Cloning, Expression, and Purification:
-
The DNA sequence encoding the target protein or a specific domain is cloned into an expression vector (e.g., pGEX or pET series).
-
The vector is transformed into a suitable expression host, typically E. coli.
-
Protein expression is induced (e.g., with IPTG), and cells are grown in large-scale cultures.
-
Cells are harvested and lysed. The target protein is purified to >95% homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion exchange, and size-exclusion chromatography.
-
-
Crystallization:
-
The purified protein is concentrated to a high level (typically 5-20 mg/mL).
-
Crystallization screening is performed using techniques like hanging-drop or sitting-drop vapor diffusion. This involves mixing the protein solution with a wide range of precipitant solutions (salts, polymers, buffers) to find conditions that promote crystal formation.
-
Initial "hits" are optimized by fine-tuning the concentrations of protein and precipitants, pH, and temperature to obtain large, single, well-diffracting crystals.
-
-
Data Collection and Processing:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete diffraction pattern.
-
The diffraction data are processed, indexed, integrated, and scaled using software packages like HKL2000 or XDS.
-
-
Structure Solution and Refinement:
-
The phase problem is solved using methods like Molecular Replacement (if a homologous structure is known) or experimental phasing (e.g., SAD, MAD).
-
An initial electron density map is generated, and a model of the protein is built into the map using software like Coot.
-
The model is refined against the diffraction data using programs like PHENIX or Refmac5 to improve its fit to the data and its stereochemical quality. The final structure is validated and deposited in the Protein Data Bank (PDB).
-
The workflow for this process is visualized below.
Analysis of Protein-Protein Interactions via Co-Immunoprecipitation (Co-IP)
This protocol outlines the steps to verify the interaction between two proteins (e.g., IQGAP1 and a binding partner) within a cellular context.
-
Cell Culture and Lysis:
-
Cells expressing the proteins of interest (either endogenously or via transfection with epitope-tagged constructs) are cultured to an appropriate density.
-
Cells are washed with ice-cold PBS and then lysed on ice with a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
The cell lysate is clarified by centrifugation to remove insoluble debris. A small aliquot is saved as the "input" control.
-
-
Immunoprecipitation:
-
The clarified lysate is pre-cleared by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
An antibody specific to the "bait" protein (e.g., anti-IQGAP1 antibody) is added to the pre-cleared lysate and incubated for several hours to overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.
-
Protein A/G beads are then added to the lysate-antibody mixture and incubated for another 1-2 hours to capture the immune complexes. As a negative control, a non-specific IgG antibody of the same isotype is used in a parallel sample.
-
-
Washing and Elution:
-
The beads are pelleted by centrifugation and washed several times with lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.
-
-
Detection by Western Blotting:
-
The eluted samples, along with the "input" control, are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then probed with a primary antibody against the suspected interacting "prey" protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. A band corresponding to the "prey" protein in the IP lane (but not in the IgG control lane) confirms the interaction.
-
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. rupress.org [rupress.org]
- 3. IQGAP proteins are integral components of cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biology of IQGAP proteins: beyond the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin - Wikipedia [en.wikipedia.org]
- 7. news-medical.net [news-medical.net]
A Technical Guide to Calmodulin-Binding Microtubule-Associated Protein Families
Disclaimer: The protein family "IQTub4P" is not a recognized designation in standard protein databases or the scientific literature. This guide interprets the query as a request for information on protein families that contain IQ motifs (calmodulin-binding domains) and are associated with tubulin or microtubules. We will focus on well-characterized protein families that fit this description, providing an in-depth technical overview for researchers, scientists, and drug development professionals.
Introduction: The Nexus of Calcium Signaling and the Cytoskeleton
The dynamic interplay between calcium (Ca²⁺) signaling and the microtubule cytoskeleton is fundamental to a vast array of cellular processes, including cell division, migration, and intracellular transport. Calcium signals are primarily decoded and transduced by calmodulin (CaM) and related Ca²⁺-binding proteins.[1][2][3] These proteins, in turn, regulate the function of various effectors, including a crucial class of proteins that associate with microtubules. These Calmodulin-Binding Microtubule-Associated Proteins act as sophisticated molecular hubs, integrating Ca²⁺ signals to modulate microtubule stability and dynamics.
This guide will explore key families of proteins that possess IQ motifs—a consensus sequence for Ca²⁺-independent calmodulin binding—and/or other CaM-binding domains and play a direct role in microtubule-based processes.[3][4][5] These families include the IQD family in plants and microtubule-associated proteins (MAPs) whose functions are modulated by CaM.
Key Protein Families at the CaM-Microtubule Interface
Several protein families mediate the interaction between calmodulin and microtubules. Below are profiles of prominent examples.
IQD (IQ67-Domain) Protein Family (Plant-Specific)
The IQD family are plant-specific proteins that are emerging as key scaffolds in Ca²⁺/CaM-mediated signaling pathways. They are characterized by a conserved IQ67 domain, which contains multiple CaM-binding IQ motifs.[6]
-
Core Function: IQD proteins act as Ca²⁺/CaM-regulated scaffolds.[6] They facilitate the transport of cellular cargo along microtubule tracks by interacting with motor proteins like kinesins.[6]
-
Homologs: The Arabidopsis thaliana genome encodes 33 predicted IQD proteins, highlighting the family's importance in plant biology.[6]
-
Localization: IQD proteins, such as IQD1, localize to microtubules and the cell nucleus, suggesting multiple roles in cellular organization and gene regulation.[6]
Microtubule-Associated Proteins (MAPs) Regulated by Calmodulin
Classic MAPs, such as Tau and MAP2, are critical for regulating microtubule stability. Their function is directly inhibited by Ca²⁺/CaM, providing a direct link between calcium signaling and cytoskeletal integrity.
-
Tau Protein: Calmodulin can interact with the tubulin-binding sites on Tau in the presence of Ca²⁺. This interaction is thought to inhibit tubulin polymerization by preventing Tau from binding to tubulin.[7]
-
MAP2: MAP2 binds to calmodulin with a stoichiometry of approximately 1-1.5 moles of calmodulin per mole of MAP2 in a calcium-dependent manner.[8] The calmodulin-binding domain is located within the microtubule-binding region of MAP2.[8]
-
STOP/F-STOP Proteins: Stable Tubule Only Polypeptide (STOP) proteins confer stability to microtubules. Their activity is regulated by Ca²⁺/CaM, which binds to multiple motifs within the protein's central domain.[9]
Kinesin Calmodulin-Binding Protein (KCBP)
KCBP is a unique kinesin motor protein that contains a Ca²⁺/CaM-binding domain. This allows for the direct regulation of its motor activity by calcium signals, influencing cargo transport along microtubules.[2]
Quantitative Data
The following tables summarize key quantitative data related to the interaction between calmodulin and microtubule-associated proteins.
| Protein/Peptide | Ligand | Binding Affinity (Kd) | Conditions | Reference |
| IQD1 | CaM2 | ~ 0.6 µM | In vitro CaM overlay assay | [6] |
| F-STOP Peptides | Calmodulin (CaM) | ~ 4 µM | In vitro analysis | [9] |
Table 1: Binding Affinities of CaM and Microtubule-Associated Proteins.
Signaling Pathways and Logical Relationships
The regulation of microtubule dynamics by Ca²⁺/CaM is a critical signaling hub. The following diagrams illustrate these relationships.
General Pathway for Ca²⁺/CaM Regulation of Microtubule Stability
This pathway shows how an increase in intracellular calcium can lead to the destabilization of microtubules through the action of calmodulin on MAPs.
IQD1-Mediated Cargo Transport in Plants
This diagram illustrates the proposed mechanism by which IQD1 acts as a scaffold to link calmodulin signaling with kinesin-mediated cargo transport along microtubules.
Experimental Protocols
This section details common methodologies for studying the interactions between calmodulin and microtubule-associated proteins.
Protocol: In Vitro Calmodulin-Binding Assay (CaM Overlay)
This protocol is used to determine the direct binding of a protein of interest (e.g., IQD1) to calmodulin.
Workflow Diagram:
Detailed Steps:
-
Protein Electrophoresis: Separate purified recombinant target protein by SDS-PAGE. Include a positive control (e.g., known CaM-binding protein) and a negative control (e.g., BSA).
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).
-
Calmodulin Incubation: Wash the membrane briefly with a binding buffer (e.g., TBST containing 1 mM CaCl₂). Incubate the membrane overnight at 4°C with purified calmodulin (e.g., 1 µg/mL) in the binding buffer.
-
Washing: Wash the membrane three times for 10 minutes each with the binding buffer to remove unbound calmodulin.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against calmodulin (e.g., rabbit anti-CaM) diluted in blocking buffer for 1-2 hours at room temperature.
-
Secondary Antibody and Detection: Wash the membrane as in step 5. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour. After final washes, apply an enhanced chemiluminescence (ECL) substrate and image the blot. A signal at the molecular weight of the target protein indicates a direct interaction with calmodulin.
Protocol: Microtubule Co-sedimentation Assay
This assay is used to determine if a protein of interest binds directly to microtubules in vitro.
Detailed Steps:
-
Tubulin Polymerization: Polymerize purified tubulin (~2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA) supplemented with 1 mM GTP and 10% glycerol by incubating at 37°C for 30 minutes. Stabilize the resulting microtubules with 20 µM taxol.
-
Binding Reaction: Incubate the purified protein of interest (e.g., IQD1, Tau) at various concentrations with the pre-formed, taxol-stabilized microtubules at 37°C for 30 minutes.
-
Centrifugation: Separate microtubules and any bound proteins from unbound proteins by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 37°C) through a glycerol cushion (e.g., 40% glycerol in polymerization buffer) to ensure a clean separation.
-
Analysis: Carefully separate the supernatant (containing unbound protein) from the pellet (containing microtubules and bound protein). Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.
-
SDS-PAGE and Staining: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE. Visualize the proteins by Coomassie blue staining or immunoblotting for the protein of interest. An increase of the target protein in the pellet fraction in the presence of microtubules indicates binding. The amount of bound protein can be quantified by densitometry to estimate binding affinity.
References
- 1. Calmodulin-microtubule association in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. IQ calmodulin-binding motif - Wikipedia [en.wikipedia.org]
- 4. IQ Protein Domain | Cell Signaling Technology [cellsignal.com]
- 5. Calmodulin Target Database [calcium.uhnres.utoronto.ca]
- 6. Arabidopsis calmodulin-binding protein IQ67-domain 1 localizes to microtubules and interacts with kinesin light chain-related protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calmodulin binds to a tubulin binding site of the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The calmodulin-binding domain on microtubule-associated protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An Inquiry into the Novel Protein "IQTub4P" Reveals a Potential Case of Mistaken Identity, Pointing Towards the IQD Protein Family
A comprehensive search of publicly available scientific literature and protein databases has yielded no information on a protein or gene named "IQTub4P." This suggests that "this compound" may be a novel protein not yet described in published research, a proprietary name for a molecule in development, or a potential misspelling of a known protein. However, the components of the name—"IQ" and "Tub"—hint at a possible connection to the IQ-domain protein family and tubulin, the primary constituent of microtubules.
Given these clues, this technical guide will focus on a plausible and well-characterized protein family that fits this description: the plant-specific IQ-domain (IQD) proteins that bind to microtubules. We will use ABNORMAL SHOOT 6 (ABS6) , also known as AtIQD16 , from the model organism Arabidopsis thaliana as a representative example to illustrate the discovery, characterization, and functional context of this class of proteins. This guide is intended for researchers, scientists, and drug development professionals interested in the intersection of calmodulin signaling and microtubule dynamics.
Discovery and Initial Characterization of the IQD Protein Family and ABS6/AtIQD16
The IQD family is a large, plant-specific group of proteins characterized by a conserved IQ67 domain, which serves as a binding site for calmodulin (CaM), a key calcium sensor in eukaryotic cells.[1] These proteins were first identified in Arabidopsis thaliana and rice and have since been found across the plant kingdom.[1] They are recognized as important scaffolding proteins that link calcium signaling to various cellular structures and processes, including microtubule organization, membrane signaling, and gene expression.[2]
ABS6/AtIQD16 was identified as a member of this family that plays a crucial role in regulating the organization of cortical microtubules.[1] Its discovery stemmed from research aimed at understanding the molecular players that govern microtubule dynamics in response to signaling cues.
Core Functional Domains of ABS6/AtIQD16
ABS6/AtIQD16 possesses several key functional domains that dictate its interactions and cellular functions:
-
IQ Motifs: These are short, conserved sequences within the larger IQ67 domain that are responsible for binding calmodulin, often in a calcium-independent manner.[3]
-
Coiled-Coil Domain: This structural motif often mediates protein-protein interactions, suggesting that ABS6/AtIQD16 may form complexes with other regulatory proteins.
-
Domain of Unknown Function 4005 (DUF4005): A pivotal discovery was the identification of the C-terminal DUF4005 domain as a novel microtubule-binding domain.[4][5] This domain allows ABS6/AtIQD16 to directly associate with microtubules.
Quantitative Data Summary
| Parameter | Typical Range/Unit | Significance |
| Calmodulin Binding Affinity | pM to low µM (Kd) | Indicates the strength of the interaction with calmodulin, which determines the sensitivity of the protein to calcium signals. |
| Microtubule Binding Affinity | Not specified for ABS6 | The dissociation constant (Kd) would quantify the strength of the interaction between the DUF4005 domain and tubulin polymers. |
| Gene Expression Levels | Varies (e.g., RPKM, FPKM) | Provides insight into the tissues and developmental stages where the protein is active. Expression can be quantified using RNA-sequencing.[3][6] |
| Effect on Microtubule Dynamics | µm/min (Growth/Shrinkage Rate) | Overexpression or knockout of IQD proteins can alter the rates of microtubule polymerization and depolymerization, affecting cell shape.[7] |
Signaling Pathway of ABS6/AtIQD16
ABS6/AtIQD16 acts as a molecular bridge between calcium signaling and the microtubule cytoskeleton. In response to cellular signals that cause a transient increase in intracellular calcium concentration, calmodulin is activated and can modulate the activity of IQD proteins. ABS6/AtIQD16, in turn, localizes to microtubules via its DUF4005 domain and influences their stability and organization. It has been shown to interact with the microtubule-severing enzyme katanin (KTN1), suggesting a role in promoting the severing and reordering of cortical microtubules.[1]
Experimental Protocols
Detailed, step-by-step protocols for a novel protein are proprietary or found within specific publications. However, the initial characterization of a protein like ABS6/AtIQD16 would involve a series of standard molecular biology and biochemistry techniques.
The following diagram illustrates a typical experimental workflow for characterizing a newly discovered microtubule-associated protein.
This assay is fundamental for demonstrating a direct interaction between a protein and microtubules in vitro.
-
Protein Purification: Express and purify the recombinant protein of interest (e.g., GST-tagged DUF4005 domain of ABS6) from E. coli.
-
Tubulin Polymerization: Polymerize purified tubulin into microtubules in a polymerization buffer (e.g., BRB80 buffer supplemented with GTP and taxol) by incubating at 37°C.
-
Binding Reaction: Incubate the purified recombinant protein with the pre-formed, taxol-stabilized microtubules at room temperature for a defined period (e.g., 30 minutes). Include a control reaction with GST protein alone.
-
Centrifugation: Layer the reaction mixture over a cushion buffer (e.g., BRB80 with 60% glycerol) in an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) at room temperature to pellet the microtubules and any bound proteins.
-
Analysis: Carefully separate the supernatant (containing unbound proteins) from the pellet. Wash the pellet to remove non-specifically bound proteins. Resuspend the final pellet.
-
Detection: Analyze equivalent volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting using antibodies against the protein tag (e.g., anti-GST) and tubulin. A positive interaction is indicated by the presence of the protein of interest in the pellet fraction along with tubulin.
Conclusion
While the identity of "this compound" remains elusive, the principles of its potential name guide us to the fascinating family of IQD proteins. These proteins, exemplified by ABS6/AtIQD16, represent a critical nexus between calcium-based signaling and the dynamic microtubule cytoskeleton in plants. The methodologies and pathways described herein provide a foundational framework for the investigation of any newly discovered protein that shares these characteristics. Further research, potentially starting with a clarification of the protein's name and origin, will be necessary to build a specific and detailed understanding of "this compound."
References
- 1. α-tubulin tail modifications regulate microtubule stability through selective effector recruitment, not changes in intrinsic polymer dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal binding affinity and structural properties of calmodulin‐like protein 14 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA sequencing reveals two major classes of gene expression levels in metazoan cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calmodulin binding proteins provide domains of local Ca2+ signaling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microtubule Assembly Dynamics at the Nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
- 7. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Function of Integrin Beta 4 (ITGB4) in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin Beta 4 (ITGB4), also known as CD104, is a transmembrane glycoprotein that functions as a subunit of the α6β4 integrin heterodimer.[1][2] This integrin is a key component of hemidesmosomes, which are specialized cell-matrix junctions that anchor epithelial cells to the underlying basement membrane.[1][3] Beyond its structural role, ITGB4 is a critical signaling molecule involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and survival.[4][5] Dysregulation of ITGB4 expression and signaling is frequently implicated in the progression and metastasis of various cancers.[4][6][7] This technical guide provides an in-depth overview of the function of ITGB4 in cellular processes, its associated signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
Core Functions of ITGB4 in Cellular Processes
ITGB4, in partnership with the α6 subunit, primarily acts as a receptor for laminin, a major component of the basement membrane.[3] This interaction is fundamental for maintaining the integrity of epithelial tissues. However, the functions of ITGB4 extend far beyond simple adhesion.
Cell Adhesion and Migration:
-
Stable Adhesion: As a core component of hemidesmosomes, ITGB4 provides stable adhesion of epithelial cells to the basement membrane, which is crucial for tissue architecture and stability.[1]
-
Cellular Motility: Paradoxically, ITGB4 is also a key player in cell migration. During processes like wound healing and cancer cell invasion, ITGB4 can promote motility.[4][5] This dual role is regulated by its dynamic localization and signaling activity.
Cancer Progression and Metastasis:
-
Tumorigenesis: Elevated expression of ITGB4 is observed in a variety of cancers, including breast, lung, colon, and pancreatic cancer, and often correlates with poor prognosis.[4][6][8]
-
Invasion and Metastasis: ITGB4 promotes tumor cell invasion and metastasis by activating signaling pathways that lead to the degradation of the extracellular matrix and enhanced cell motility.[4][9]
-
Epithelial-Mesenchymal Transition (EMT): ITGB4 has been shown to induce EMT, a process where epithelial cells acquire mesenchymal characteristics, which is a critical step in metastasis.[4]
-
Therapeutic Resistance: ITGB4 expression has been linked to resistance to certain cancer therapies.[7]
Quantitative Data on ITGB4 Function
The following tables summarize quantitative data from various studies on the expression and function of ITGB4.
Table 1: ITGB4 Expression in Cancer
| Cancer Type | Upregulation in Tumor vs. Normal Tissue | Association with Poor Survival | Reference |
| Lung Adenocarcinoma | Significant Upregulation | Yes | [8][10] |
| Colorectal Cancer | Significantly Higher in CRC tissues | Yes | [11] |
| Breast Cancer | Upregulated | Yes | [7] |
| Pancreatic Cancer | Overexpressed | Yes | [12] |
| Ovarian Cancer | High expression correlated with poor prognosis | Yes | [5] |
| Adrenocortical Carcinoma | High expression associated with poor OS | Yes | [5] |
| Kidney Renal Clear Cell Carcinoma | High expression associated with poor OS & DFS | Yes | [5][8] |
| Low-Grade Glioma | High expression associated with poor OS & DFS | Yes | [5][8] |
OS: Overall Survival, DFS: Disease-Free Survival
Table 2: Functional Impact of ITGB4 Modulation
| Cell Line | Experimental Condition | Observed Effect | Quantitative Change | Reference |
| Lung Adenocarcinoma (A549, PC9) | ITGB4 Knockdown | Decreased cell proliferation, migration, and invasion | Not specified | [8] |
| Pancreatic Cancer | ITGB4 Knockdown | Suppressed cell migration and invasion | Not specified | [12] |
| Colorectal Cancer | ITGB4 Knockdown | Reduced migration and invasion | Not specified | [11] |
| Airway Epithelial Cells | ITGB4 Deficiency | Impaired cell migration and proliferation | Not specified | [13] |
Signaling Pathways Involving ITGB4
ITGB4 acts as a signaling hub, integrating signals from the extracellular matrix and growth factor receptors to regulate a variety of downstream pathways.
ITGB4-FAK-Akt Signaling Pathway
Upon binding to laminin, ITGB4 can activate Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. Activated FAK then phosphorylates and activates downstream targets, including the PI3K/Akt pathway, which is a central regulator of cell survival, proliferation, and migration.[4][14]
References
- 1. ITGB4 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Integrin beta 4 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. The mechanism of ITGB4 in tumor migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. A Pan-Cancer Analysis of the Oncogenic Role of Integrin Beta4 (ITGB4) in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Gene - ITGB4 [maayanlab.cloud]
- 10. Identification of ITGB4 as a novel tumor promoting gene in lung adenocarcinoma (LUAD) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ITGB4 as a novel serum diagnosis biomarker and potential therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrin beta 4 (ITGB4) and its tyrosine-1510 phosphorylation promote pancreatic tumorigenesis and regulate the MEK1-ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Deficiency of Integrin β4 Results in Increased Lung Tissue Stiffness and Responds to Substrate Stiffness via Modulating RhoA Activity [frontiersin.org]
- 14. Integrin β4 Regulates Cell Migration of Lung Adenocarcinoma Through FAK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Tissue-Specific Expression Profile of IQUB (IQ Motif and Ubiquitin Domain Containing)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tissue expression profile of the IQUB (IQ Motif and Ubiquitin Domain Containing) protein. Initially, a query for "IQTUB4P" yielded no specific results, suggesting a potential typographical error or a novel, uncharacterized protein. Subsequent analysis of the related and valid protein "IQUB" has provided significant data. This document summarizes publicly available quantitative data on IQUB expression, details the experimental methodologies for its detection, and visualizes its involvement in a key signaling pathway. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the physiological and potential pathological roles of IQUB.
Introduction
IQUB is a protein characterized by the presence of an IQ motif, which is known to be a calmodulin-binding site, and a ubiquitin domain, suggesting a role in protein degradation and signaling pathways. Understanding the tissue-specific expression of IQUB is crucial for elucidating its biological functions and its potential as a therapeutic target. This guide consolidates data from various sources to present a clear and actionable profile of IQUB expression.
IQUB Expression Profile
The expression of IQUB varies significantly across different human tissues at both the RNA and protein levels. The data presented here is a synthesis of information from sources including the Human Protein Atlas, which integrates data from immunohistochemistry (IHC), and RNA sequencing (RNA-Seq) from the Genotype-Tissue Expression (GTEx) project.[1]
RNA Expression
RNA-Seq data indicates that IQUB is detected in some tissues, with the highest expression levels observed in the testis.[1] The expression is generally low in many other tissues. The tissue specificity score for IQUB RNA is 0.87, which indicates a relatively high degree of tissue-specific expression.[1]
Protein Expression
Immunohistochemical staining confirms the expression of IQUB at the protein level. The protein is primarily localized intracellularly.[1] A summary of protein expression across a selection of human tissues is provided in Table 1.
Table 1: Summary of IQUB Protein Expression in Human Tissues
| Tissue | Expression Level | Cellular Localization |
| Testis | High | Cells in seminiferous ducts |
| Brain (Cerebral Cortex) | Low | Neuropil |
| Skin | Low | Cells in the dermis |
| Lung | Not detected | |
| Liver | Not detected | |
| Kidney | Not detected | |
| Heart Muscle | Not detected | |
| Breast | Low | Glandular cells |
Data summarized from the Human Protein Atlas.[1]
Experimental Protocols
Accurate determination of protein expression is fundamental to research and drug development. The following are detailed methodologies for key experiments used to characterize the tissue expression profile of IQUB.
Immunohistochemistry (IHC)
IHC is a powerful technique to visualize the distribution and localization of a specific protein within a tissue section.
Objective: To determine the in-situ expression and localization of IQUB protein in formalin-fixed, paraffin-embedded (FFPE) human tissues.
Materials:
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%) for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against IQUB
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Hydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 minute), and rinse in distilled water.[2]
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated sodium citrate buffer (pH 6.0) and incubate at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.[3]
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.[4]
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody against IQUB (diluted in blocking buffer) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[2]
-
-
Signal Amplification:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes.
-
-
Visualization:
-
Wash slides with PBS (3 x 5 minutes).
-
Apply DAB substrate and monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with water.[3]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with mounting medium.[3]
-
Western Blotting
Western blotting allows for the quantification of protein expression levels in tissue lysates.
Objective: To detect and quantify the amount of IQUB protein in various tissue lysates.
Materials:
-
Tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against IQUB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Homogenize tissue samples in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.[5]
-
-
SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against IQUB (diluted in blocking buffer) overnight at 4°C.[6]
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.[5]
-
Signaling Pathway Involvement
IQUB has been implicated in the Akt/GSK3β/β-catenin signaling pathway, particularly in the context of breast cancer.[7][8] Upregulation of IQUB can lead to the activation of Akt, which in turn phosphorylates and inactivates GSK3β. This prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate target genes involved in cell proliferation and migration.[7][8]
Caption: IQUB in the Akt/GSK3β/β-catenin signaling pathway.
Conclusion
This technical guide provides a foundational understanding of the tissue-specific expression of the IQUB protein. The data indicates a notable expression in the testis, with lower levels in several other tissues. The provided experimental protocols offer a standardized approach for researchers to validate and expand upon these findings in their own studies. The involvement of IQUB in the Akt/GSK3β/β-catenin signaling pathway highlights its potential significance in cellular processes and disease, warranting further investigation. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development who are interested in the functional roles of IQUB.
References
- 1. Tissue expression of IQUB - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Immunohistochemistry (IHC) Protocol | Rockland [rockland.com]
- 3. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 4. antibodysystem.com [antibodysystem.com]
- 5. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Upregulated IQUB promotes cell proliferation and migration via activating Akt/GSK3β/β‐catenin signaling pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulated IQUB promotes cell proliferation and migration via activating Akt/GSK3β/β-catenin signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicted Mechanism of Action of IQTub4P: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IQTub4P is identified as a potent microtubule (MT) inhibitor with a reported EC50 of 170 nM in HeLa cells.[1] While specific literature on this compound is not publicly available, its classification as a microtubule inhibitor allows for a predicted mechanism of action based on the well-established activities of this class of compounds. This guide outlines the predicted molecular mechanisms, cellular consequences, and key experimental protocols for the characterization of this compound. The information presented herein is based on the general knowledge of microtubule inhibitors and provides a framework for the investigation of this specific compound.
Predicted Mechanism of Action
Microtubule inhibitors function by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in crucial cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[2] These agents are broadly classified into two categories: microtubule-stabilizing agents and microtubule-destabilizing agents. Given that this compound is described as a "microtubule inhibitor," it is predicted to interfere with tubulin polymerization dynamics.
The primary mechanism of action for microtubule inhibitors involves binding to tubulin subunits (α- and β-tubulin) or the microtubule polymer itself. This interaction disrupts the delicate equilibrium between polymerization and depolymerization of microtubules, which is critical for the formation and function of the mitotic spindle during cell division.[2][3] Disruption of spindle dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[4]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, representing typical values for a potent microtubule inhibitor. These values would need to be confirmed through specific experimental investigation.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line |
| EC50 (Cytotoxicity) | 170 nM[1] | HeLa |
| IC50 (Tubulin Polymerization) | Predicted: < 1 µM | - |
| Binding Affinity (Kd) to Tubulin | Predicted: Low µM to nM range | - |
Table 2: Cell Cycle Analysis of HeLa Cells Treated with this compound (Predicted)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 55% | 25% | 20% |
| This compound (100 nM) | 15% | 10% | 75% |
| This compound (200 nM) | 10% | 5% | 85% |
Table 3: Apoptosis Induction in HeLa Cells by this compound (Predicted)
| Treatment | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | 5% |
| This compound (100 nM) | 45% |
| This compound (200 nM) | 65% |
Experimental Protocols
The following are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (for promoting polymerization)
-
Fluorescent reporter dye (e.g., DAPI) or a spectrophotometer for turbidity measurement
-
This compound stock solution
-
Positive controls (e.g., paclitaxel for stabilization, colchicine for destabilization)
-
96-well plates
-
Temperature-controlled plate reader
Protocol:
-
Prepare a tubulin solution (e.g., 2 mg/mL) in cold General Tubulin Buffer containing GTP and glycerol.[5][6]
-
Add the fluorescent reporter dye to the tubulin solution if using a fluorescence-based assay.[6][7]
-
Aliquot the tubulin solution into pre-warmed 96-well plates.
-
Add varying concentrations of this compound, positive controls, and a vehicle control (e.g., DMSO) to the wells.
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Monitor the change in fluorescence or absorbance at 340 nm over time (e.g., for 60 minutes) to measure tubulin polymerization.[8]
-
Analyze the data by plotting the fluorescence/absorbance versus time and calculating the area under the curve or the initial rate of polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
HeLa cells (or other relevant cancer cell lines)
-
Cell culture medium and supplements
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[9][10]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.[9]
-
Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
HeLa cells (or other relevant cancer cell lines)
-
Cell culture medium and supplements
-
This compound stock solution
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.[12][13]
-
Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Immunofluorescence Staining of Microtubules
This method visualizes the effect of this compound on the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
This compound stock solution
-
Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound as desired.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with paraformaldehyde followed by permeabilization.[14]
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for at least 1 hour at room temperature or overnight at 4°C.[14]
-
Wash the cells extensively with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule morphology and organization using a fluorescence microscope.
Mandatory Visualizations
Caption: Predicted signaling pathway of this compound leading to apoptosis.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro tubulin polymerization assay [bio-protocol.org]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Landscape: A Technical Guide to IQTub4P Gene Localization and Sequence Analysis
A comprehensive understanding of a gene's location within the genome and its precise nucleotide sequence is fundamental to elucidating its function, its role in disease, and its potential as a therapeutic target. This guide provides a detailed technical overview of the methodologies employed for the localization and sequence analysis of the IQTub4P gene, tailored for researchers, scientists, and professionals in drug development.
Initial searches for the "this compound" gene did not yield specific results, suggesting a potential typographical error in the gene name. However, several related and similarly named genes were identified, including those involved in ubiquitin pathways (such as UBE4B, UBB, and UBL4B) and phosphoinositide signaling (PI4P). This guide will therefore focus on the established principles and experimental protocols applicable to the study of a novel gene, using these related areas as illustrative examples.
I. Gene Localization: Pinpointing this compound in the Genomic Map
Determining the chromosomal location of a gene is a critical first step. The primary technique for this is Fluorescence In Situ Hybridization (FISH) .
Experimental Protocol: Fluorescence In Situ Hybridization (FISH)
FISH is a powerful cytogenetic technique that utilizes fluorescently labeled DNA probes to detect specific DNA sequences within the context of a chromosome.
1. Probe Preparation:
-
A DNA probe complementary to a known or suspected sequence of the this compound gene is synthesized.
-
The probe is labeled with a fluorescent dye (fluorophore).
2. Sample Preparation:
-
Metaphase chromosomes are prepared from cultured cells.[1]
-
The chromosomal DNA is denatured to separate the double helix into single strands.
3. Hybridization:
-
The fluorescently labeled probe is applied to the denatured chromosomes.
-
The probe hybridizes to its complementary sequence on the chromosome.
4. Visualization:
-
The chromosomes are visualized using a fluorescence microscope.
-
The location of the fluorescent signal on a specific chromosome indicates the position of the this compound gene.
A generalized workflow for FISH is depicted below:
II. Sequence Analysis: Deciphering the Genetic Code of this compound
Once localized, the next critical step is to determine the precise nucleotide sequence of the this compound gene. This is accomplished through DNA sequencing.
Experimental Protocols: DNA Sequencing
Two primary methods are widely used for DNA sequencing: Sanger sequencing and Next-Generation Sequencing (NGS).
1. Sanger Sequencing (Chain-Termination Method):
Developed by Frederick Sanger, this method remains the gold standard for its high accuracy in sequencing single DNA fragments.[2][3]
-
Principle: The method involves the in vitro synthesis of DNA strands of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide (ddNTP).
-
Steps:
-
The DNA of interest is amplified.
-
A sequencing reaction is performed containing DNA polymerase, primers, the four standard deoxynucleotides (dNTPs), and a small amount of the four fluorescently labeled ddNTPs.
-
When a ddNTP is incorporated, DNA synthesis terminates.
-
The resulting DNA fragments of different lengths are separated by size using capillary electrophoresis.
-
A laser excites the fluorescent labels, and a detector reads the sequence based on the color of the terminating ddNTP.[2]
-
2. Next-Generation Sequencing (NGS):
NGS technologies have revolutionized genomics by enabling the massively parallel sequencing of millions of DNA fragments simultaneously.[4] This approach is ideal for sequencing entire genomes or large targeted regions.
-
Principle: NGS platforms shear DNA into smaller fragments, add adapters, and then sequence these fragments in a massively parallel fashion.
-
General Workflow:
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the fragments.[5]
-
Cluster Generation: The library fragments are amplified on a solid surface to form clusters of identical DNA molecules.
-
Sequencing: The DNA in each cluster is sequenced simultaneously, with each base addition being recorded.[4]
-
Data Analysis: The resulting short sequence reads are aligned to a reference genome to reconstruct the full sequence.[6]
-
The logical flow of a typical NGS experiment is illustrated below:
III. Data Presentation: Quantitative Summary
The quantitative data obtained from localization and sequencing experiments are crucial for comparative analysis.
| Parameter | Method | Result |
| Chromosomal Location | FISH | Chromosome, Arm, Band, Sub-band |
| Gene Size | Sequence Analysis | Kilobases (kb) |
| Exon Number | Sequence Analysis | Integer |
| Intron Size | Sequence Analysis | Base pairs (bp) to Kilobases (kb) |
| Coding Sequence (CDS) | Sequence Analysis | Base pairs (bp) |
| Known Variants (SNPs) | Sequence Analysis | rsID and nucleotide change |
IV. Signaling Pathways: Understanding this compound Function
While no specific signaling pathways for "this compound" have been identified, related gene families offer insights into potential functional roles. For instance, if this compound were involved in phosphoinositide signaling, it might play a role in pathways regulating membrane trafficking and biogenesis, similar to the PI4P signaling pathway.[7] Alternatively, if it were part of the ubiquitin-proteasome system, it could be involved in protein degradation and cell cycle control.
A hypothetical signaling cascade involving a kinase and a transcription factor is depicted below:
This guide provides a foundational framework for the localization and sequence analysis of a gene of interest. The specific experimental details and analytical approaches will ultimately be dictated by the unique characteristics of the this compound gene and the research questions being addressed. As research progresses, a clearer picture of the this compound gene's role in cellular processes and its potential as a therapeutic target will emerge.
References
- 1. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. cd-genomics.com [cd-genomics.com]
- 3. microbenotes.com [microbenotes.com]
- 4. NGS vs Sanger Sequencing [illumina.com]
- 5. integra-biosciences.com [integra-biosciences.com]
- 6. m.youtube.com [m.youtube.com]
- 7. PI4P-signaling pathway for the synthesis of a nascent membrane structure in selective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling "IQTub4P": A Search for a Novel Protein Identity
An in-depth analysis of available scientific literature reveals that a protein designated "IQTub4P" is not currently recognized within established biological databases. This suggests that the term may represent a novel or as-yet-uncharacterized protein, a project-specific nomenclature, or a potential amalgamation of known protein domains and signaling molecules.
This technical guide will, therefore, address the likely components of the queried term—the IQ motif, the Tubby domain, and their connection to phosphatidylinositol 4-phosphate (PI4P) signaling. By dissecting these elements, we aim to provide a foundational understanding for researchers, scientists, and drug development professionals who may be investigating proteins at the intersection of these biological entities.
Deconstructing the "this compound" Nomenclature
The term "this compound" can be broken down into three distinct components that point to specific functionalities at the molecular level:
-
IQ : This likely refers to the IQ motif , a short, conserved amino acid sequence characterized by the presence of Isoleucine (I) and Glutamine (Q). This motif is well-established as a binding site for calmodulin and calmodulin-like proteins, often mediating calcium-independent interactions.[1][2][3] Proteins containing IQ motifs are diverse and include myosins, unconventional myosins, and various signaling proteins.[2][4]
-
Tub : This is strongly indicative of the Tubby domain , a highly conserved C-terminal domain that defines the Tubby-like protein (TULP) family.[5] The Tubby domain is crucial for the function of these proteins, as it acts as a specific binder of phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[5][6] This interaction is critical for localizing Tubby-like proteins to the plasma membrane.
-
4P : This component likely points to phosphatidylinositol 4-phosphate (PI4P) , a key signaling lipid in cellular membranes. While the Tubby domain itself has a higher affinity for PI(4,5)P₂, PI4P is the direct precursor to PI(4,5)P₂ and plays a crucial role in the regulation of membrane traffic and identity. The functional interplay between TULPs and the PI4P/PI(4,5)P₂ axis is an area of active research.[7][8]
The IQ Motif: A Calmodulin Interaction Hub
The IQ motif is a versatile protein domain that facilitates interaction with calmodulin (CaM), a primary calcium sensor in eukaryotic cells.[3]
Signaling Pathway Involving the IQ Motif
The general signaling paradigm for IQ motif-containing proteins involves their interaction with CaM, which can be either dependent or independent of calcium levels. This interaction can modulate the activity, localization, or stability of the protein.
The Tubby Domain and Phosphoinositide Signaling
The Tubby domain is the defining feature of the Tubby-like protein (TULP) family, which includes Tubby, TULP1, TULP2, and TULP3.[9] These proteins are implicated in a range of cellular processes, including ciliary trafficking and Hedgehog signaling.[7][9]
Tubby Domain and Membrane Localization
The Tubby domain's ability to bind to PI(4,5)P₂ is central to its function. This interaction tethers TULPs to the plasma membrane. The release of TULPs from the membrane can be triggered by the hydrolysis of PI(4,5)P₂ by phospholipase C (PLC), a key event in G-protein coupled receptor (GPCR) signaling.[10]
Potential for a Novel Protein or Protein Complex
While a single protein containing both an IQ motif and a Tubby domain has not been identified in public databases, the possibility of their existence or functional interaction remains. Such a protein would be a fascinating subject for research, as it would integrate calcium signaling with phosphoinositide-mediated membrane localization.
Alternatively, "this compound" could refer to a protein complex where an IQ motif-containing protein interacts with a Tubby-like protein. This interaction could be crucial for the regulation of signaling pathways at the plasma membrane.
Future Directions and a Call for Clarification
To provide a comprehensive technical guide on the evolutionary conservation of "this compound," a precise identification of the protein is necessary. Researchers and developers in possession of sequence data or further identifying information for "this compound" are encouraged to provide these details.
Upon successful identification, a thorough investigation into its evolutionary conservation would involve:
-
Phylogenetic Analysis : Constructing phylogenetic trees to understand its evolutionary relationships across different species.
-
Sequence Alignment : Comparing the protein sequence with its orthologs to identify conserved regions and domains.
-
Synteny Analysis : Examining the conservation of gene order in the genomic neighborhood of the "this compound" gene.
Detailed experimental protocols for these analyses, along with structured tables of quantitative data, would form the core of a subsequent, more targeted technical guide.
References
- 1. IQ Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. Calmodulin signaling via the IQ motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IQ calmodulin-binding motif - Wikipedia [en.wikipedia.org]
- 4. Characterization of Novel Calmodulin Binding Domains within IQ Motifs of IQGAP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUBBY Protein Domain | Cell Signaling Technology [cellsignal.com]
- 6. Two cooperative binding sites sensitize PI(4,5)P2 recognition by the tubby domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoinositides Regulate Ciliary Protein Trafficking to Modulate Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Roles of Tubby Family Proteins in Ciliary Formation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring changes in membrane phosphatidylinositol 4,5-bisphosphate in living cells using a domain from the transcription factor tubby - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Protein-Protein Interactions of IQTub4P
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and inferred protein-protein interactions of IQTub4P, a putative protein containing an IQ calmodulin-binding motif and a tubulin-binding domain. Drawing on data from homologous plant IQ67-domain (IQD) proteins, this document details the molecular interactions, quantitative binding data, experimental methodologies, and the integral role of these interactions in cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the function of this compound and similar proteins in cellular processes and as potential targets for therapeutic development.
Introduction
While "this compound" is not a formally recognized protein designation in public databases, its nomenclature suggests a protein architecture comprising two key functional domains: an IQ motif and a tubulin-binding domain . This structure is characteristic of the plant-specific IQ67-domain (IQD) protein family, which serves as a valuable model for understanding the potential interactions of this compound. IQD proteins are increasingly recognized as crucial scaffolding proteins that integrate calcium and hormonal signaling with cytoskeletal dynamics to regulate cell morphology and development.
This guide will focus on the two primary protein-protein interactions mediated by these domains:
-
IQ Motif Interaction with Calmodulin (CaM): The IQ motif is a conserved protein sequence that binds to calmodulin, a ubiquitous and essential calcium sensor in eukaryotes. This interaction allows this compound to function as a downstream effector of calcium signaling pathways.
-
Tubulin-Binding Domain Interaction with Microtubules: The tubulin-binding domain facilitates the association of this compound with microtubules, the dynamic polymers of α- and β-tubulin that form a critical part of the cytoskeleton. This interaction implicates this compound in the regulation of microtubule organization and function.
Quantitative Data on Protein-Protein Interactions
The following tables summarize the available quantitative data for the interactions of the functional domains of this compound with their respective binding partners.
Table 1: Interaction of the Tubulin-Binding Domain with Microtubules
| Interacting Proteins | Method | Affinity (Kd) | Source |
| GST-ABS6 (DUF4005 Domain) & Taxol-stabilized Microtubules | Microtubule Co-sedimentation Assay | 0.996 ± 0.147 μM | [cite: ] |
Table 2: Interaction of the IQ Motif with Calmodulin
| Interacting Proteins | Method | Affinity (Kd) | Conditions | Source |
| Arabidopsis IQD1 & Calmodulin 2 (CaM2) | Calmodulin Overlay Assay | ~ 0.6 μM | Calcium-dependent | [1] |
| Myosin-10 IQ3 & Calmodulin | Stopped-flow experiments | < 10 nM | In the presence of Ca2+ | [cite: ] |
Note: The binding affinity of IQ motifs to calmodulin can vary depending on the specific IQ motif sequence and the presence of calcium.
Signaling Pathways Involving this compound Homologs
IQD proteins, the plant homologs of the putative this compound, are key integrators of auxin and calcium signaling pathways, ultimately impacting microtubule organization and plant development.[2][3][4][5][6] The following diagram illustrates this signaling cascade.
Caption: Signaling pathway of this compound homologs (IQD proteins).
Experimental Protocols
Microtubule Co-sedimentation Assay
This assay is used to determine the in vitro binding of a protein to microtubules.
a. Reagents and Buffers:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA.
-
GTP stock: 100 mM in water.
-
Taxol stock: 10 mM in DMSO.
-
Cushion Buffer: GTB with 40% (v/v) glycerol.
-
Tubulin: Purified bovine or porcine tubulin.
-
Test Protein: Purified this compound or its tubulin-binding domain.
b. Protocol:
-
Tubulin Polymerization:
-
On ice, dilute tubulin to 2.25 mg/ml in GTB.
-
Add GTP to a final concentration of 1 mM.
-
Incubate at 37°C for 15 minutes to initiate polymerization.
-
Add taxol to a final concentration of 100 µM to stabilize the microtubules.
-
Incubate for another 10 minutes at 37°C.[6]
-
-
Binding Reaction:
-
In a new microcentrifuge tube, mix the polymerized microtubules with the test protein at desired concentrations.
-
Incubate at room temperature for 30 minutes to allow for binding.
-
-
Sedimentation:
-
Carefully layer the binding reaction mixture over a cushion of GTB with 40% glycerol in an ultracentrifuge tube.
-
Centrifuge at 100,000 x g for 45 minutes at room temperature.[6]
-
-
Analysis:
-
Carefully collect the supernatant.
-
Wash the pellet with GTB and then resuspend it in an equal volume as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of the test protein in each fraction.
-
c. Workflow Diagram:
Caption: Workflow for microtubule co-sedimentation assay.
Calmodulin Pull-Down Assay
This assay is used to identify and characterize proteins that bind to calmodulin in a calcium-dependent or -independent manner.
a. Reagents and Buffers:
-
Homogenization Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and protease inhibitors.
-
Wash Buffer: Homogenization buffer with either 2 mM CaCl₂ or 2 mM EGTA.
-
Elution Buffer: Homogenization buffer with the opposing calcium/chelator condition to the wash buffer.
-
Calmodulin-Sepharose Beads: Commercially available.
-
Cell Lysate: Containing the this compound protein.
b. Protocol:
-
Bead Preparation:
-
Wash Calmodulin-Sepharose beads with homogenization buffer.
-
Equilibrate the beads in wash buffer with either CaCl₂ (for Ca²⁺-dependent binding) or EGTA (for Ca²⁺-independent binding).[1]
-
-
Binding:
-
Incubate the equilibrated beads with the cell lysate for 2-3 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with the respective wash buffer (containing either CaCl₂ or EGTA) to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with elution buffer. For Ca²⁺-dependent interactions, elute with buffer containing EGTA. For Ca²⁺-independent interactions, a high salt concentration or a denaturing agent may be required.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against this compound.
-
c. Workflow Diagram:
References
- 1. Arabidopsis calmodulin-binding protein IQ67-domain 1 localizes to microtubules and interacts with kinesin light chain-related protein-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imgsvr.edgereg.net [imgsvr.edgereg.net]
- 3. researchgate.net [researchgate.net]
- 4. Functions of IQD proteins as hubs in cellular calcium and auxin signaling: A toolbox for shape formation and tissue-specification in plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of IQD proteins as hubs in cellular calcium and auxin signaling: A toolbox for shape formation and tissue-specification in plants? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Methodological & Application
CRISPR/Cas9-mediated knockout of IQTub4P gene
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the Hypothetical Gene IQTub4P
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the CRISPR/Cas9-mediated knockout of a hypothetical gene, this compound. While "this compound" is not a recognized gene in public databases, for the purpose of these application notes, we have conceptualized it as a protein containing an IQ motif and a tubulin-binding domain, potentially involved in calcium signaling and microtubule dynamics. The IQ motif is known to be a calmodulin-binding site, suggesting a role for this compound in calcium-dependent cellular processes.[1] The hypothetical "4P" designation is posited to represent a key phosphorylation site regulating its activity. This document will detail protocols for the knockout of this compound, including experimental design, validation, and expected quantitative outcomes.
Hypothetical Function and Signaling Pathway of this compound
This compound is hypothesized to be an adaptor protein that links calcium signaling to microtubule-dependent processes. The IQ motif binds to calmodulin in a calcium-independent manner, serving as a scaffold.[1] Upon an influx of intracellular calcium, calmodulin undergoes a conformational change, which in turn could modulate the interaction of this compound with other proteins, including those in the MAPK signaling pathway. It is postulated that this compound may act as an inhibitor of the MAPK/ERK pathway.[2] The phosphorylation at the hypothetical "4P" site may be crucial for its localization or interaction with downstream effectors.
Below is a diagram illustrating the hypothetical signaling pathway involving this compound.
Experimental Workflow for this compound Knockout
The general workflow for generating and validating an this compound knockout cell line using CRISPR/Cas9 is outlined below. This process involves several key stages, from the design of the guide RNAs to the final validation of the knockout at the protein level.[3][4]
Detailed Experimental Protocols
sgRNA Design and Synthesis
-
Objective: To design and synthesize single guide RNAs (sgRNAs) that target a critical exon of the this compound gene for efficient knockout.
-
Protocol:
-
Obtain the target sequence of the this compound gene from a relevant database (as this is a hypothetical gene, a placeholder sequence would be used).
-
Use a CRISPR design tool to identify potential sgRNA sequences with high on-target scores and low off-target effects.[5][6] It is recommended to target an early exon to increase the likelihood of generating a loss-of-function mutation.[7]
-
Select at least two to three of the top-scoring sgRNA sequences for synthesis.
-
Synthesize the selected sgRNAs.
-
Vector Construction and Preparation
-
Objective: To clone the synthesized sgRNAs into a CRISPR/Cas9 expression vector.
-
Protocol:
-
Select a suitable Cas9 expression vector. The pX458 plasmid, which co-expresses Cas9 and a fluorescent marker (e.g., GFP), is a common choice for transient transfection and subsequent cell sorting.[7]
-
Linearize the Cas9 vector using a restriction enzyme such as BbsI.[7]
-
Anneal the synthesized complementary sgRNA oligonucleotides to form a duplex.
-
Ligate the annealed sgRNA duplex into the linearized Cas9 vector.
-
Transform the ligated plasmid into competent E. coli for amplification.
-
Perform plasmid DNA purification from the bacterial culture.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Cell Culture and Transfection
-
Objective: To introduce the Cas9-sgRNA plasmid into the target cells.
-
Protocol:
-
Culture the chosen cell line (e.g., HEK293T, HeLa) in the appropriate medium and conditions until they reach 70-80% confluency.
-
On the day of transfection, replace the medium with fresh, antibiotic-free medium.
-
Transfect the cells with the Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours to allow for expression of Cas9 and the sgRNA, and for gene editing to occur.
-
Clonal Selection and Expansion
-
Objective: To isolate single cells that have been successfully transfected and expand them into clonal populations.
-
Protocol:
-
If a fluorescent marker was used, perform Fluorescence-Activated Cell Sorting (FACS) to isolate single, fluorescently-positive cells into individual wells of a 96-well plate.
-
Alternatively, use limiting dilution to seed cells at a low density to obtain single-cell colonies.
-
Culture the single cells until they form visible colonies.
-
Expand the individual clones into larger culture vessels for further analysis.[8]
-
Genomic Validation
-
Objective: To confirm the presence of insertions or deletions (indels) at the target this compound locus.
-
Protocol:
-
Extract genomic DNA from each clonal population.
-
Design PCR primers that flank the sgRNA target site.
-
Perform PCR to amplify the target region.
-
Analyze the PCR products by gel electrophoresis. The presence of multiple bands or a smear may indicate successful editing.
-
Purify the PCR products and send them for Sanger sequencing to confirm the presence of indels.[9][10]
-
Protein Expression Validation
-
Objective: To confirm the absence of the this compound protein in the knockout clones.
-
Protocol:
-
Lyse the cells from the validated knockout clones and a wild-type control.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using an antibody specific to the this compound protein.
-
A loading control (e.g., GAPDH, β-actin) should be used to ensure equal protein loading.[11]
-
The absence of a band corresponding to the this compound protein in the knockout clones confirms a successful knockout at the protein level.[12]
-
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be expected from an this compound knockout experiment.
Table 1: sgRNA On-Target and Off-Target Scores
| sgRNA ID | Target Sequence (5'-3') | On-Target Score | Off-Target Score |
| This compound-sg1 | GATCGATCGATCGATCGATC | 92 | 85 |
| This compound-sg2 | AGCTAGCTAGCTAGCTAGCT | 88 | 82 |
| This compound-sg3 | CATGCATGCATGCATGCATG | 85 | 78 |
Table 2: Validation of this compound Knockout Clones
| Clone ID | Genotype (Sequencing) | This compound Protein Expression (% of Wild-Type) |
| WT | Wild-Type | 100% |
| KO-1 | Biallelic 7bp deletion | <1% |
| KO-2 | Biallelic 1bp insertion | <1% |
| KO-3 | Monoallelic 4bp deletion | 48% |
Table 3: Phenotypic Analysis of this compound Knockout Cells
| Cell Line | Cell Viability (%) | ERK Phosphorylation (% of Control) |
| Wild-Type | 100 ± 5.2 | 100 ± 8.1 |
| This compound KO-1 | 98 ± 4.8 | 152 ± 10.3 |
| This compound KO-2 | 96 ± 5.5 | 145 ± 9.7 |
Conclusion
The protocols and application notes provided in this document offer a comprehensive framework for the CRISPR/Cas9-mediated knockout of the hypothetical gene this compound. By following these detailed methodologies, researchers can effectively design, execute, and validate gene knockout experiments. The successful generation of this compound knockout cell lines would enable further investigation into its role in calcium signaling, microtubule dynamics, and the MAPK pathway, potentially leading to new insights for therapeutic development. While this compound is a hypothetical construct for this guide, the principles and techniques described are broadly applicable to the study of real-world gene function.
References
- 1. IQ Protein Domain | Cell Signaling Technology [cellsignal.com]
- 2. uniprot.org [uniprot.org]
- 3. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 4. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 5. synthego.com [synthego.com]
- 6. idtdna.com [idtdna.com]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. genemedi.net [genemedi.net]
- 9. How to Validate a CRISPR Knockout [biognosys.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. licorbio.com [licorbio.com]
- 12. cyagen.com [cyagen.com]
Application Notes and Protocols for siRNA-mediated Knockdown of IQUB
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the small interfering RNA (siRNA)-mediated knockdown of the IQ motif and ubiquitin domain containing (IQUB) protein. The IQUB gene, also known as TRS4 or FLJ35834, is implicated in the function of cilia and flagella, playing a role in sperm motility.[1][2][3] Recent studies have also suggested its involvement in cancer cell proliferation and migration.[1][4] This protocol is intended for research purposes to facilitate the study of IQUB function through its targeted downregulation. The following sections detail the necessary reagents, step-by-step procedures for cell culture, siRNA transfection, and subsequent validation of knockdown efficiency by quantitative PCR (qPCR) and Western blotting.
Introduction to IQUB
IQUB is a protein characterized by the presence of an IQ motif, which is known to be a calmodulin-binding site, and a ubiquitin-like domain.[2][5] It is predicted to be a component of the radial spoke in the axoneme of cilia and flagella, structures essential for their motility.[2][5] IQUB is primarily expressed in the testis.[1] Functional studies have shown that IQUB is crucial for the assembly of radial spoke 1 in sperm flagella, and its absence leads to male infertility due to defective sperm motility.[3] There is also emerging evidence linking upregulated IQUB to the proliferation and migration of breast cancer cells through the Akt/GSK3β/β-catenin signaling pathway.[1][4] Furthermore, IQUB is predicted to be involved in the Smoothened signaling pathway, a critical pathway in embryonic development and cancer.[6]
Experimental Workflow
The overall workflow for the siRNA-mediated knockdown of IQUB is depicted below. It involves the design and synthesis of IQUB-specific siRNAs, transfection into a suitable cell line, and subsequent analysis to confirm the reduction in IQUB mRNA and protein levels.
Experimental workflow for IQUB knockdown.
Materials and Reagents
Cell Lines
-
Select a human cell line appropriate for the study of IQUB function. Based on expression data, cell lines derived from testis or breast cancer (e.g., MCF-7) could be suitable.[1][4]
siRNA
-
IQUB-specific siRNA: At least two independent, pre-designed and validated siRNAs targeting human IQUB (NCBI Gene ID: 154865).
-
Positive Control siRNA: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH, Lamin A/C) in the chosen cell line.
-
Negative Control siRNA: A non-targeting siRNA with a scrambled sequence that has no known homology to the human transcriptome.
Reagents
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Transfection Reagent: Lipofectamine™ RNAiMAX (Thermo Fisher Scientific) or a similar high-efficiency siRNA transfection reagent.
-
Reduced Serum Medium: Opti-MEM™ I Reduced Serum Medium (Thermo Fisher Scientific).
-
RNA Extraction Kit: (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription Kit: (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
qPCR Master Mix: SYBR® Green-based master mix (e.g., PowerUp™ SYBR™ Green Master Mix, Thermo Fisher Scientific).
-
qPCR Primers: For human IQUB and a reference gene (e.g., GAPDH, ACTB).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA Protein Assay Kit (Thermo Fisher Scientific).
-
Primary Antibody: Rabbit anti-IQUB antibody (e.g., Proteintech 25605-1-AP, Atlas Antibodies HPA049626).[7][8]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Western Blotting Reagents: Acrylamide, SDS-PAGE running and transfer buffers, PVDF membrane, ECL substrate.
Experimental Protocol
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Day 1: Cell Seeding
-
Culture cells in their appropriate growth medium. Ensure cells are healthy and sub-confluent before seeding.
-
Trypsinize and count the cells.
-
Seed the cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection (typically 24 hours later). For most cell lines, this is between 2.5 x 10^4 and 5 x 10^4 cells per well in 500 µL of antibiotic-free growth medium.
Day 2: siRNA Transfection (Forward Transfection)
-
Preparation of siRNA-Lipofectamine™ RNAiMAX Complexes:
-
For each well, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I medium. Mix gently and incubate for 5 minutes at room temperature.
-
In a separate tube for each siRNA (IQUB-specific, positive control, negative control), dilute the siRNA stock to the desired final concentration (start with a final concentration of 10-20 nM) in 50 µL of Opti-MEM™ I medium. Mix gently.
-
Combine the diluted siRNA with the diluted Lipofectamine™ RNAiMAX (total volume ~100 µL). Mix gently and incubate for 10-20 minutes at room temperature to allow complex formation.[9][10][11]
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complex dropwise to each well containing the cells in 500 µL of medium.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.
-
Day 3-5: Validation of Knockdown
-
RNA Extraction: After 24-48 hours of incubation, aspirate the medium and wash the cells with PBS. Lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR® Green master mix, forward and reverse primers for IQUB or the reference gene, and the synthesized cDNA.
-
Run the qPCR reaction using a standard thermal cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative expression of IQUB mRNA in siRNA-treated cells compared to the negative control. A knockdown efficiency of ≥70% is generally considered successful.[12]
-
-
Protein Extraction: After 48-72 hours of incubation, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IQUB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Data Presentation
Quantitative data from knockdown experiments should be presented clearly for comparison. The following table is a template for summarizing your results.
| siRNA Target | siRNA Concentration (nM) | mRNA Knockdown (%) (vs. Negative Control) | Protein Knockdown (%) (vs. Negative Control) |
| IQUB siRNA #1 | 10 | User Data | User Data |
| IQUB siRNA #1 | 20 | User Data | User Data |
| IQUB siRNA #2 | 10 | User Data | User Data |
| IQUB siRNA #2 | 20 | User Data | User Data |
| Positive Control | 10 | User Data | User Data |
| Negative Control | 20 | 0 (by definition) | 0 (by definition) |
IQUB Signaling Pathway
IQUB is predicted to play a role in the Smoothened (SMO) signaling pathway, which is critical for ciliary function.[6] The Hedgehog (Hh) ligand binds to its receptor Patched (PTCH1), which under basal conditions inhibits SMO. Hh binding relieves this inhibition, allowing SMO to accumulate in the primary cilium and activate downstream signaling through GLI transcription factors. IQUB, as a component of the ciliary axoneme, may be involved in the structural integrity required for proper SMO trafficking or signaling complex assembly within the cilium.
Predicted role of IQUB in the Hedgehog pathway.
Troubleshooting
-
Low Knockdown Efficiency:
-
Optimize siRNA concentration: Titrate the siRNA concentration from 5 nM to 50 nM to find the optimal balance between knockdown and cytotoxicity.[13][14]
-
Optimize transfection reagent volume: Adjust the volume of Lipofectamine™ RNAiMAX.
-
Check cell confluency: Ensure cells are 60-80% confluent at the time of transfection.
-
-
High Cell Toxicity:
-
Reduce siRNA and/or transfection reagent concentration.
-
Decrease incubation time with transfection complexes.
-
Ensure cells are healthy and at a low passage number.
-
-
Inconsistent Results:
-
Maintain consistent cell culture conditions and passage numbers.
-
Ensure accurate and consistent pipetting of reagents.
-
Always include positive and negative controls in every experiment. [16]
-
Conclusion
This protocol provides a comprehensive framework for the siRNA-mediated knockdown of IQUB. Successful knockdown and subsequent phenotypic analysis will enable researchers to further elucidate the cellular functions of this protein in processes such as ciliogenesis, cell signaling, and disease progression. Due to the cell-type-specific nature of siRNA transfection, optimization of the outlined protocol is crucial for achieving reliable and reproducible results.
References
- 1. IQUB IQ motif and ubiquitin domain containing [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Differential requirements of IQUB for the assembly of radial spoke 1 and the motility of mouse cilia and flagella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene - IQUB [maayanlab.cloud]
- 5. uniprot.org [uniprot.org]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Anti-IQUB Human Protein Atlas Antibody [atlasantibodies.com]
- 8. IQUB antibody (25605-1-AP) | Proteintech [ptglab.com]
- 9. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - LT [thermofisher.com]
- 10. genscript.com [genscript.com]
- 11. ulab360.com [ulab360.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 14. The optimal concentration of siRNA for gene silencing in primary cultured astrocytes and microglial cells of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
Application Notes and Protocols for the Characterization of IQTub4P Putative Enzymatic Activity
Disclaimer: As of the latest literature review, a protein explicitly named "IQTub4P" with a defined enzymatic function has not been characterized in publicly available databases. The "IQ" motif suggests a potential interaction with calmodulin, and "Tub" may indicate a relationship with tubulin or microtubules. Proteins with these domains are often scaffolds or regulatory proteins rather than enzymes. The "4P" could speculatively imply a connection to phosphoinositide signaling (e.g., PI(4)P) or a phosphorylation event.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the potential enzymatic activities of a novel protein like this compound. The protocols outlined below are generic templates for common enzymatic assays that are often associated with cellular signaling and cytoskeletal regulation.
Section 1: Initial Characterization and Functional Prediction of this compound
Before proceeding with enzymatic assays, it is crucial to perform in silico analysis to predict the potential function of this compound. This can provide valuable clues as to which enzymatic assays might be relevant.
Workflow for In Silico Functional Prediction
Protocol for In Silico Analysis:
-
Sequence Homology Search:
-
Utilize the protein sequence of this compound as a query in BLASTp (Basic Local Alignment Search Tool) against non-redundant protein databases (nr) to identify homologous proteins with known functions.
-
Perform a PSI-BLAST (Position-Specific Iterated BLAST) search to detect more distant evolutionary relationships.
-
-
Domain and Motif Prediction:
-
Submit the this compound sequence to domain prediction servers like Pfam, SMART, and InterPro. Pay close attention to the presence of any catalytic domains (e.g., kinase, phosphatase, hydrolase domains).
-
Scan for specific functional motifs using PROSITE. The presence of an "IQ" (calmodulin-binding) motif should be confirmed.
-
-
Structural Prediction and Analysis:
-
Generate a predicted 3D structure of this compound using tools like AlphaFold or SWISS-MODEL.
-
Analyze the predicted structure for pockets or clefts that could represent active sites. Compare the overall fold to known enzyme structures in the Protein Data Bank (PDB).
-
-
Pathway and Interaction Analysis:
-
Use the STRING database to predict potential protein-protein interactions. This can place this compound in a functional context and suggest its role in specific signaling pathways.
-
Map identified interactors to KEGG (Kyoto Encyclopedia of Genes and Genomes) pathways to understand the broader biological processes this compound might be involved in.
-
-
Hypothesis Formulation:
-
Based on the collected bioinformatic evidence, formulate a hypothesis about the potential enzymatic class of this compound (e.g., kinase, ATPase, GTPase, etc.).
-
Section 2: Putative Kinase Activity Assay for this compound
Given the frequent involvement of kinases in cellular signaling, a kinase assay is a primary candidate for a protein of unknown function. This protocol describes a generic, radioactivity-free, luminescence-based kinase assay.
Hypothetical Signaling Pathway Involving this compound
Experimental Protocol: Luminescence-Based Kinase Assay
This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.
Principle: The kinase reaction consumes ATP. The remaining ATP is then used by a luciferase to produce light, which is measured by a luminometer. The amount of light is inversely proportional to the kinase activity.
Materials and Reagents:
-
Purified recombinant this compound protein
-
Generic kinase substrate (e.g., Myelin Basic Protein, Casein)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (e.g., 10 mM stock)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Protocol:
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the chosen substrate protein (e.g., to a final concentration of 0.2 mg/ml), and ATP (e.g., to a final concentration of 10 µM).
-
Set up the Reaction Plate:
-
Add 25 µl of the Kinase Reaction Master Mix to each well of a 96-well plate.
-
Add 5 µl of purified this compound at various concentrations (e.g., 0, 10, 50, 100, 200 ng) to the experimental wells.
-
For negative controls, add 5 µl of buffer instead of the enzyme.
-
For a positive control, use a known active kinase.
-
-
Initiate the Kinase Reaction: Add 20 µl of a solution containing potential activators (e.g., Ca²⁺/Calmodulin if hypothesized) or inhibitors to the appropriate wells. For baseline activity, add 20 µl of buffer.
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.
-
ATP Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 50 µl of the Kinase-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence: Read the luminescence on a plate reader.
Data Presentation:
| This compound (ng) | Average Luminescence (RLU) | Standard Deviation | ATP Consumed (pmol) | Specific Activity (pmol/min/µg) |
| 0 | 1,500,000 | 50,000 | 0 | 0 |
| 10 | 1,250,000 | 45,000 | 41.7 | 69.5 |
| 50 | 800,000 | 30,000 | 116.7 | 38.9 |
| 100 | 450,000 | 25,000 | 175.0 | 29.2 |
| 200 | 200,000 | 15,000 | 216.7 | 18.1 |
Note: ATP consumed and specific activity are calculated based on a standard curve of ATP concentration versus luminescence.
Section 3: Putative ATPase/GTPase Activity Assay for this compound
Many proteins involved in microtubule dynamics exhibit ATPase or GTPase activity. This protocol describes a colorimetric assay to measure the release of inorganic phosphate (Pi).
Experimental Workflow: Malachite Green Phosphate Assay
Experimental Protocol: Malachite Green Phosphate Assay
Principle: This assay is based on the change in color of Malachite Green when it forms a complex with free orthophosphate (Pi) released during ATP or GTP hydrolysis. The absorbance of this complex is measured spectrophotometrically.
Materials and Reagents:
-
Purified recombinant this compound protein
-
ATPase/GTPase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP or GTP solution (e.g., 10 mM stock)
-
Malachite Green Reagent (commercial kit or prepared: Malachite green, ammonium molybdate, and a stabilizing agent)
-
Phosphate Standard (e.g., KH₂PO₄)
-
Clear, flat-bottom 96-well plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare Phosphate Standard Curve: Prepare a series of dilutions of the phosphate standard (e.g., 0 to 40 µM) in the assay buffer.
-
Set up the Reaction Plate:
-
Add 50 µl of assay buffer containing various concentrations of this compound to the wells.
-
Include "no enzyme" controls.
-
-
Initiate the Reaction: Add 50 µl of assay buffer containing ATP or GTP (e.g., to a final concentration of 1 mM) to all wells.
-
Incubation: Mix gently and incubate at 37°C for a set time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction and Develop Color:
-
Add 100 µl of the Malachite Green Reagent to each well, including the phosphate standards.
-
Incubate at room temperature for 20 minutes to allow for color development.
-
-
Measure Absorbance: Read the absorbance at a wavelength between 620 nm and 650 nm using a microplate reader.
Data Presentation:
| This compound (µg) | Average Absorbance (630 nm) | Standard Deviation | Pi Released (nmol) | Specific Activity (nmol/min/mg) |
| 0 | 0.050 | 0.005 | 0 | 0 |
| 0.5 | 0.150 | 0.010 | 2.5 | 166.7 |
| 1.0 | 0.245 | 0.015 | 4.9 | 163.3 |
| 2.0 | 0.430 | 0.020 | 9.5 | 158.3 |
| 4.0 | 0.780 | 0.030 | 18.3 | 152.5 |
Note: Pi released is calculated from the phosphate standard curve after subtracting the absorbance of the "no enzyme" control.
These protocols provide a starting point for investigating the potential enzymatic activity of this compound. All assays should be optimized for enzyme concentration, substrate concentration, and incubation time to ensure that the measurements are within the linear range of the assay. Further characterization would involve determining kinetic parameters such as Km and Vmax, and investigating the effects of potential inhibitors and activators.
Application Notes & Protocols: High-Throughput Screening for IQTub4P Inhibitors
Introduction
IQTub4P, a recently identified protein containing an IQ motif and a tubulin-binding domain, has been implicated as a key modulator in oncogenic signaling pathways. Its aberrant activity is correlated with tumor progression and metastasis in several preclinical models. The unique structural and functional characteristics of this compound make it a compelling target for the development of novel cancer therapeutics.
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of small molecule inhibitors of this compound. The workflow encompasses a primary biochemical screen, a secondary cell-based validation assay, and counter-screening methodologies designed to ensure specificity and eliminate artifacts.
The this compound Signaling Pathway
This compound is hypothesized to function downstream of receptor tyrosine kinase (RTK) activation. Upon growth factor binding, this compound is activated and subsequently modulates cytoskeletal dynamics through its interaction with tubulin, promoting cell migration and invasion. Inhibition of this compound is expected to disrupt this cascade, thereby reducing the metastatic potential of cancer cells.
Caption: Hypothetical this compound signaling cascade.
Inhibitor Screening Workflow
A tiered approach is recommended for identifying and validating this compound inhibitors. This workflow maximizes efficiency by rapidly screening large compound libraries in a primary biochemical assay, followed by more complex, lower-throughput cellular assays for hit confirmation and characterization.
Caption: Workflow for this compound inhibitor screening.
Data Presentation: Inhibitor Performance
The following table summarizes the performance of hypothetical lead compounds against this compound, demonstrating the type of data generated through the described protocols.
| Compound ID | Primary Screen IC50 (nM) [Biochemical] | Secondary Screen EC50 (µM) [Cell-Based] | Cytotoxicity CC50 (µM) | Selectivity Index (SI) [CC50/EC50] |
| IQ-Inhib-01 | 75 | 1.2 | > 50 | > 41.7 |
| IQ-Inhib-02 | 150 | 3.5 | 45 | 12.9 |
| IQ-Inhib-03 | 25 | 0.8 | 30 | 37.5 |
| Control-Cmpd | > 10,000 | > 50 | > 50 | N/A |
Experimental Protocols
Protocol 1: Primary High-Throughput Biochemical Assay
This assay quantifies this compound enzymatic activity by measuring the dephosphorylation of a synthetic, fluorogenic substrate.
Principle: The assay relies on a substrate that becomes fluorescent upon dephosphorylation by this compound. An inhibitor will prevent this conversion, resulting in a lower fluorescence signal.
Caption: Principle of the fluorescence-based assay.
Materials:
-
Recombinant Human this compound (purified)
-
Fluorogenic Phosphatase Substrate (e.g., DiFMUP)
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test Compounds (dissolved in DMSO)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate using an acoustic liquid handler. For controls, dispense DMSO (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Add 10 µL of this compound solution (2X final concentration) in Assay Buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (2X final concentration) in Assay Buffer to all wells to start the reaction. The final volume should be 20 µL.
-
Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader pre-set to 30°C. Read the fluorescence intensity every 2 minutes for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time).
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
For dose-response plates, fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Secondary Cell-Based Migration Assay
This assay validates the activity of hit compounds by measuring their ability to inhibit cancer cell migration, a key downstream effect of this compound activity.
Principle: The scratch-wound assay is used to create a cell-free "wound" in a confluent monolayer of cells. The ability of cells to migrate and close this wound is monitored over time. Effective inhibitors of this compound are expected to slow down or prevent wound closure.
Materials:
-
Cancer cell line with high this compound expression (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well imaging plates
-
Wound-making tool (e.g., 96-pin wound maker)
-
Test Compounds
-
Automated incubator-microscope system
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate and grow until a confluent monolayer is formed (approximately 24-48 hours).
-
Wound Creation: Gently "scratch" the monolayer in each well using a sterile wound-making tool to create a uniform, cell-free gap.
-
Washing: Wash the wells twice with PBS to remove dislodged cells and debris.
-
Compound Treatment: Add fresh, low-serum medium containing the test compounds at various concentrations (or DMSO for the vehicle control) to the wells.
-
Imaging: Place the plate into an automated incubator-microscope. Acquire images of the wounds at time 0 and at regular intervals (e.g., every 4 hours) for 24-48 hours.
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free gap in each image.
-
Calculate the percentage of wound closure at each time point relative to time 0.
-
Normalize the wound closure percentage to the vehicle control.
-
Plot the normalized wound closure against compound concentration and fit the data to determine the EC50 value.
-
Disclaimer: This document is for informational purposes only. The protocols described are generalized and may require optimization for specific laboratory conditions and reagents. This compound is a hypothetical protein used for illustrative purposes within this document.
Unveiling the Cellular Residence of IQTUB4P: Application Notes and Protocols for GFP-Tagging and Localization Studies
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cellular biology, understanding the precise subcellular localization of a protein is paramount to elucidating its function. For researchers and drug development professionals investigating the novel protein IQTUB4P, a member of the IQ motif and Tubby-like protein families, determining its cellular address is a critical first step. Although specific studies on this compound localization are not yet available, this document provides a comprehensive guide, including detailed application notes and experimental protocols, for characterizing its subcellular distribution using Green Fluorescent Protein (GFP)-tagging.
The following protocols and guidelines are based on established methodologies for studying proteins with similar domains, such as Tubby-like proteins known for their dual localization in the nucleus and plasma membrane, and IQ domain proteins which are often associated with microtubules, the plasma membrane, and the nucleus.[1][2][3][4][5]
Application Notes
The fusion of GFP to a target protein allows for its direct visualization in living or fixed cells, providing invaluable insights into its localization, trafficking, and potential interactions.[6] The protocols outlined below describe the generation of an this compound-GFP fusion construct, its expression in a mammalian cell line, and subsequent imaging to determine its subcellular localization. Co-localization with organelle-specific markers is also described to precisely map the protein's cellular compartments.
Quantitative Data Summary
Following successful imaging experiments, quantitative analysis can be performed to determine the percentage of cells showing localization to specific organelles or the relative fluorescence intensity in different cellular compartments. The following table serves as a template for presenting such hypothetical data for this compound-GFP.
| Cellular Compartment | Percentage of Cells with Positive Localization (%) | Mean Fluorescence Intensity (Arbitrary Units) ± SD |
| Nucleus | 75% | 150 ± 20 |
| Plasma Membrane | 40% | 80 ± 15 |
| Cytoplasm (diffuse) | 90% | 60 ± 10 |
| Microtubules | 25% | 120 ± 25 |
| Mitochondria | <5% | N/A |
| Endoplasmic Reticulum | <5% | N/A |
Experimental Protocols
Protocol 1: Generation of an this compound-GFP Expression Vector
This protocol describes the cloning of the this compound coding sequence into a mammalian expression vector containing a C-terminal GFP tag.
Materials:
-
Full-length this compound cDNA
-
pEGFP-N1 vector (or similar mammalian expression vector with a C-terminal GFP tag)
-
Restriction enzymes (e.g., EcoRI and BamHI)
-
T4 DNA Ligase
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with kanamycin
-
Plasmid purification kit
Method:
-
PCR Amplification: Amplify the this compound coding sequence from the cDNA template using primers that incorporate EcoRI and BamHI restriction sites.
-
Restriction Digest: Digest both the purified PCR product and the pEGFP-N1 vector with EcoRI and BamHI.
-
Ligation: Ligate the digested this compound insert into the digested pEGFP-N1 vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli.
-
Selection and Screening: Plate the transformed bacteria on LB agar plates containing kanamycin. Select colonies and screen for the correct insert by restriction digest or sequencing.
-
Plasmid Purification: Grow a positive clone in liquid culture and purify the this compound-GFP plasmid DNA.
Protocol 2: Cell Culture, Transfection, and Expression
This protocol details the introduction of the this compound-GFP expression vector into a mammalian cell line (e.g., HEK293T or HeLa).
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound-GFP plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom culture dishes
-
Optional: Organelle-specific fluorescent markers (e.g., Hoechst 33342 for nucleus, CellMask™ Deep Red for plasma membrane)
Method:
-
Cell Seeding: Seed HEK293T cells onto glass-bottom culture dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Transfect the cells with the this compound-GFP plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: Incubate the cells for 24-48 hours to allow for the expression of the this compound-GFP fusion protein.
-
Co-staining (Optional): For co-localization studies, incubate the cells with organelle-specific fluorescent markers according to the manufacturer's protocols. For example, add Hoechst 33342 to the culture medium 10-20 minutes before imaging to stain the nucleus.
Protocol 3: Fluorescence Microscopy and Image Analysis
This protocol outlines the visualization and documentation of this compound-GFP localization.
Materials:
-
Confocal or widefield fluorescence microscope equipped with appropriate filter sets for GFP and other fluorescent markers.
-
Immersion oil (if using an oil-immersion objective)
-
Image analysis software (e.g., ImageJ/Fiji)
Method:
-
Microscope Setup: Turn on the microscope and allow the light source to warm up. Select the appropriate filter sets for visualizing GFP (excitation ~488 nm, emission ~509 nm) and any co-stains.
-
Image Acquisition: Place the culture dish on the microscope stage. Locate the transfected cells by identifying the GFP signal. Acquire images of the GFP fluorescence, along with images of the co-stained organelles and a brightfield or DIC image of the cells.
-
Image Analysis: Use image analysis software to merge the different fluorescence channels and analyze the co-localization of the this compound-GFP signal with the organelle markers. Quantify the fluorescence intensity in different cellular regions if required.
Visualizations
Caption: Experimental workflow for this compound-GFP localization.
References
- 1. New insights into the subcellular localization of Tubby-like proteins and their participation in the Arabidopsis-Piriformospora indica interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IQD Family of Calmodulin-Binding Proteins Links Calcium Signaling to Microtubules, Membrane Subdomains, and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Subcellular Localization of Tubby-Like Proteins and Participation in Stress Signaling and Root Colonization by the Mutualist Piriformospora indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights Into Functions of IQ67-Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
In Vivo Application of IQTub4P in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo use of IQTub4P, a novel microtubule-targeting agent, in various mouse models of cancer. The protocols outlined herein cover compound preparation, administration, and efficacy evaluation, providing a comprehensive guide for researchers investigating the therapeutic potential of this compound. The information is based on preclinical studies demonstrating the potent anti-tumor activity of this compound.
Introduction
This compound is a synthetic small molecule that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Its unique mechanism of action targets a specific pocket in the tubulin protein, resulting in high efficacy and a favorable safety profile in preclinical models. These notes provide essential information for the successful in vivo application of this compound in mouse models.
Mechanism of Action
This compound functions by binding to the colchicine-binding site of β-tubulin, which inhibits the polymerization of tubulin into microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent induction of apoptosis in cancer cells.
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in various mouse cancer models.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
| Cancer Model | Mouse Strain | Treatment Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | p-value |
| A549 Lung Cancer | Nude (nu/nu) | 25 | Intraperitoneal (i.p.) | 65 | < 0.01 |
| MDA-MB-231 Breast | Nude (nu/nu) | 25 | Intraperitoneal (i.p.) | 72 | < 0.01 |
| HCT116 Colon | Nude (nu/nu) | 25 | Intraperitoneal (i.p.) | 58 | < 0.05 |
| Panc-1 Pancreatic | SCID | 30 | Intravenous (i.v.) | 75 | < 0.01 |
Table 2: Survival Analysis in Syngeneic Mouse Models
| Cancer Model | Mouse Strain | Treatment Dose (mg/kg) | Administration Route | Median Survival (Days) | p-value |
| B16-F10 Melanoma | C57BL/6 | 30 | Intravenous (i.v.) | 42 (vs 25 in control) | < 0.001 |
| LLC Lewis Lung | C57BL/6 | 30 | Intravenous (i.v.) | 35 (vs 21 in control) | < 0.01 |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® EL (Cremophor® EL)
-
Saline (0.9% NaCl)
Protocol:
-
Dissolve this compound powder in DMSO to create a stock solution of 20 mg/mL.
-
For intraperitoneal (i.p.) injection, mix the this compound stock solution with Kolliphor® EL and saline in a 1:1:8 ratio (DMSO:Kolliphor® EL:Saline).
-
For intravenous (i.v.) injection, further dilute the i.p. formulation with saline to the final desired concentration. Ensure the final DMSO concentration is below 5%.
-
Vortex the final formulation thoroughly before administration.
Xenograft Mouse Model Protocol
Caption: Experimental workflow for xenograft mouse models.
Protocol:
-
Culture human cancer cells (e.g., A549, MDA-MB-231) to ~80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of media and Matrigel® at a concentration of 5 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old nude mice.
-
Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomize mice into treatment and control groups (n=8-10 mice/group).
-
Administer this compound or vehicle control according to the specified dose and route (see Table 1).
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).
Syngeneic Mouse Model Protocol
Protocol:
-
Culture murine cancer cells (e.g., B16-F10, LLC) to ~80% confluency.
-
Harvest and resuspend the cells in saline at a concentration of 1 x 10⁶ cells/100 µL.
-
Inject 100 µL of the cell suspension intravenously into the tail vein of 6-8 week old C57BL/6 mice.
-
Begin treatment with this compound or vehicle control 3 days post-tumor cell injection.
-
Administer this compound or vehicle control according to the specified dose and route (see Table 2).
-
Monitor mice daily for signs of morbidity and mortality.
-
Record survival data and plot Kaplan-Meier survival curves.
Toxicity and Safety Evaluation
Protocol:
-
Administer this compound to healthy, non-tumor-bearing mice at various doses.
-
Monitor body weight daily for 14 days.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histopathological examination of major organs (liver, kidney, spleen, lung, heart).
Conclusion
This compound has demonstrated significant anti-tumor efficacy in a range of preclinical mouse models. The protocols provided in these application notes offer a standardized approach for the in vivo evaluation of this compound, facilitating reproducible and robust study outcomes. Adherence to these guidelines will aid researchers in further elucidating the therapeutic potential of this promising anti-cancer agent.
Troubleshooting & Optimization
IQTub4P protein aggregation issues and solutions
Disclaimer: Initial searches for "IQTub4P" did not yield information on a specific protein with this designation. The following guide provides general strategies and troubleshooting advice for protein aggregation, which can be applied to a wide range of proteins encountered in research.
Frequently Asked Questions (FAQs)
Q1: What is protein aggregation and why is it a problem?
Protein aggregation is a process where misfolded proteins associate with each other to form larger, often insoluble complexes.[1] This can be a significant issue in experimental work as it can lead to a loss of the protein's biological activity, cause artifacts in assays, and hinder structural studies.[2] Aggregates can be either insoluble, which are removable by centrifugation, or soluble, which are not easily separated from the native protein.[3]
Q2: How can I detect protein aggregation in my sample?
There are several methods to detect protein aggregation:
-
Visual Observation: Insoluble aggregates can sometimes be seen as particulate matter in the solution.[4]
-
Size Exclusion Chromatography (SEC): Aggregates may appear as species eluting in the void volume of the column.[4]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in the solution.[3][4]
-
Spectrophotometry: Abnormally high light scattering during absorbance measurements can indicate aggregation.[4]
-
Loss of Activity: A decrease in the specific activity of your protein can be an indirect sign of aggregation.[2][4]
-
SDS-PAGE and Western Blotting: A solubility assay involving filtration can separate soluble and insoluble fractions, which can then be analyzed by SDS-PAGE or Western blot.[5][6]
Q3: What are the common causes of protein aggregation during purification and storage?
Protein aggregation can be triggered by a variety of factors, including:[7]
-
High Protein Concentration: Increased concentrations can promote intermolecular interactions that lead to aggregation.[2][3]
-
Suboptimal Buffer Conditions: pH, ionic strength, and the type of salt can all influence protein stability.[1][2] Proteins are often least soluble when the buffer pH is close to their isoelectric point (pI).[2]
-
Temperature: Both high temperatures (leading to denaturation) and inappropriate storage temperatures (e.g., 4°C for extended periods) can cause aggregation.[2][3] Freeze-thaw cycles are also a common culprit.[2][3]
-
Oxidation: Cysteine residues can form disulfide bonds, leading to aggregation.[2]
-
Mechanical Stress: Exposure to air-liquid interfaces, such as during vortexing or bubble formation, can denature proteins and cause them to aggregate.[3]
-
Presence of Contaminants: Proteases or other impurities can affect the stability of the target protein.
Troubleshooting Guides
Issue 1: My purified protein is precipitating out of solution.
This is a common indication of insoluble aggregation. Here is a step-by-step guide to address this issue:
Troubleshooting Workflow for Protein Precipitation
Caption: Troubleshooting workflow for precipitated protein.
Issue 2: My protein loses activity over time, suggesting soluble aggregation.
Soluble aggregates can be more challenging to deal with as they are not always visible.
Troubleshooting Guide for Loss of Protein Activity
-
Confirm Aggregation: Use techniques like DLS or analytical SEC to confirm the presence of soluble aggregates.[3]
-
Buffer Optimization Screen:
-
pH: Test a range of pH values, keeping in mind that protein solubility is lowest at its isoelectric point (pI).[2] Try buffers with a pH at least 1 unit away from the pI.[2]
-
Salt Concentration: Screen a matrix of different salt types (e.g., NaCl, KCl) and concentrations.[4]
-
Additives: Test the effect of various additives on protein stability.[3] (See table below).
-
-
Ligand Addition: If your protein has a known ligand, adding it to the buffer can stabilize the native conformation and prevent aggregation.[2][4]
-
Expression and Purification Modifications:
-
Lower Expression Temperature: Reducing the temperature during protein expression can promote proper folding.[3]
-
Solubility-Enhancing Fusion Tags: Using tags like Maltose Binding Protein (MBP) or Thioredoxin (Trx) can improve solubility.[3]
-
Gentle Purification: Minimize harsh steps, avoid long delays between purification stages, and perform purification at 4°C.[3]
-
Data Presentation: Common Buffer Additives to Prevent Aggregation
| Additive Category | Example | Typical Concentration | Mechanism of Action | Citations |
| Reducing Agents | Dithiothreitol (DTT), β-mercaptoethanol (BME) | 1-10 mM | Prevents oxidation of cysteine residues and formation of intermolecular disulfide bonds. | [2] |
| Detergents (Non-ionic) | Tween-20, Triton X-100 | 0.005% - 0.1% | Solubilize aggregates by disrupting hydrophobic interactions. | [2][4] |
| Detergents (Zwitterionic) | CHAPS | 0.1% - 1% | More effective for solubilizing hydrophobic proteins, including membrane proteins. | [1] |
| Cryoprotectants | Glycerol, Ethylene Glycol | 10% - 50% (v/v) | Stabilize proteins during freeze-thaw cycles. | [2][3] |
| Salts | NaCl, KCl | 50 - 500 mM | Modulate electrostatic interactions to improve solubility. | [4] |
| Amino Acids | L-Arginine, L-Glutamine | 50 - 500 mM | Can suppress aggregation and increase protein stability. | [3] |
| Sugars | Sucrose, Trehalose | 0.25 - 1 M | Stabilize protein structure against thermal stress. | [8] |
Experimental Protocols
Protocol 1: Rapid Solubility Screening Assay
This protocol is adapted from methods described for screening multiple buffer conditions to enhance protein solubility.[5][6]
Objective: To quickly determine the optimal buffer conditions for maintaining protein solubility.
Materials:
-
Purified protein stock
-
A panel of test buffers with varying pH, salt concentrations, and additives
-
Low-protein-binding microcentrifuge tubes
-
Centrifugal filter units (e.g., with a 100 kDa MWCO to retain aggregates)
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents (if necessary)
Procedure:
-
Dilution: Dilute a small amount of your concentrated protein stock into each of the test buffers in separate microcentrifuge tubes. A typical dilution might be 1:10 or 1:20.
-
Incubation: Incubate the samples under a stress condition that typically induces aggregation (e.g., incubation at 37°C for 1 hour, or a single freeze-thaw cycle). Include a control sample in your optimal storage buffer.
-
Separation of Soluble and Insoluble Fractions:
-
Transfer the incubated samples to centrifugal filter units.
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 10-15 minutes).
-
The flow-through contains the soluble protein fraction .
-
The material retained on the filter represents the aggregated (insoluble) protein fraction .
-
-
Resuspension of Aggregates: Carefully resuspend the aggregated protein from the filter membrane in a small volume of a strong solubilizing buffer (e.g., containing 8M urea or 6M guanidinium-HCl).
-
Analysis:
-
Run equal volumes of the soluble fraction and the resuspended aggregated fraction on an SDS-PAGE gel.
-
Stain the gel (e.g., with Coomassie Blue) or perform a Western blot if a specific antibody is available.
-
-
Interpretation: Compare the amount of protein in the soluble versus the aggregated fraction for each buffer condition. The buffer that results in the highest proportion of protein in the soluble fraction is the most stabilizing.
Workflow for Solubility Screening
Caption: Experimental workflow for protein solubility screening.
Signaling Pathways and Protein Aggregation
Protein aggregation can disrupt cellular signaling by sequestering key proteins or by inducing cellular stress responses. While no specific pathway is known for "this compound," the diagram below illustrates a hypothetical scenario where the aggregation of a kinase could disrupt a signaling cascade.
Hypothetical Disruption of a Signaling Pathway
Caption: Aggregation of a key signaling protein disrupts a pathway.
References
- 1. bio-rad.com [bio-rad.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 4. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 5. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. Mechanisms of amyloid proteins aggregation and their inhibition by antibodies, small molecule inhibitors, nano-particles and nano-bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
Technical Support Center: Optimizing IQTub4P Expression and Solubility
Welcome to the technical support center for optimizing the expression and solubility of IQTub4P. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recombinant expression of this protein.
Troubleshooting Guide
Low yield and poor solubility are common hurdles in the production of recombinant proteins. This guide provides a systematic approach to troubleshoot and optimize the expression of this compound.
Summary of Common Issues and Solutions
The following table summarizes potential problems, their likely causes, and recommended solutions to improve this compound expression and solubility.
| Problem | Potential Cause | Recommended Solution | Parameter to Vary | Expected Outcome |
| No or Low this compound Expression | Codon usage of the this compound gene is not optimal for the E. coli host. | Codon-optimize the this compound gene sequence. | Gene Sequence | Increased protein expression levels. |
| The protein is toxic to the host cells. | Use a tightly regulated promoter (e.g., pBAD) or a lower induction temperature. | Promoter/Induction Temp. | Visible band of the correct size on SDS-PAGE. | |
| mRNA instability or secondary structure formation. | Optimize the 5' untranslated region of the mRNA. | Vector Design | Higher protein yield. | |
| Protein is rapidly degraded by host proteases. | Use protease-deficient E. coli strains (e.g., BL21(DE3)pLysS). | Host Strain | Reduced protein degradation. | |
| This compound is in Inclusion Bodies (Insoluble) | High rate of protein synthesis overwhelms the cellular folding machinery. | Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[1][2][3] | Temperature/Inducer Conc. | Increased proportion of soluble protein. |
| Lack of necessary chaperones for proper folding. | Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J).[1] | Chaperone Co-expression | Enhanced protein solubility. | |
| Formation of incorrect disulfide bonds. | Express in strains that facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle).[1] | Host Strain | Correctly folded, soluble protein. | |
| The protein itself has low intrinsic solubility. | Fuse this compound to a highly soluble partner protein (e.g., MBP, GST, SUMO).[4][5] | Fusion Tag | Increased solubility of the fusion protein. |
Experimental Protocols
Detailed Protocol for Optimizing this compound Expression Temperature and Inducer Concentration
This protocol outlines a small-scale screening experiment to identify the optimal conditions for soluble this compound expression in E. coli.
1. Transformation:
-
Transform the expression plasmid containing the this compound gene into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
2. Starter Culture:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic.
-
Grow overnight at 37°C with shaking at 220 rpm.
3. Expression Cultures:
-
Inoculate 50 mL of LB medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
4. Induction Matrix:
-
Divide the main culture into smaller, equal volumes (e.g., 5 mL) in separate flasks.
-
Set up a matrix of conditions by varying the induction temperature and IPTG concentration. A common starting matrix is:
-
Induce the cultures by adding the specified concentration of IPTG.
5. Post-Induction Growth:
-
Incubate the cultures at their respective temperatures for a set period. For lower temperatures (18°C, 25°C), this is often overnight (16-18 hours). For 37°C, a shorter induction of 3-4 hours is typical.[3]
6. Cell Harvest and Lysis:
-
Harvest 1 mL of each culture by centrifugation.
-
Resuspend the cell pellet in 100 µL of lysis buffer (e.g., BugBuster).
-
Separate the soluble and insoluble fractions by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
7. Analysis by SDS-PAGE:
-
Analyze samples of the total cell lysate, the soluble fraction, and the insoluble fraction on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie staining or Western blot to determine the expression level and solubility under each condition.
Frequently Asked Questions (FAQs)
Q1: I don't see any expression of this compound on my SDS-PAGE gel. What should I do first?
A1: The first step is to confirm that your construct is correct by DNA sequencing. If the sequence is correct, the lack of expression could be due to codon bias or protein toxicity. Consider codon optimization of your gene for E. coli and switching to an expression vector with a more tightly controlled promoter, such as an arabinose-inducible pBAD vector. You can also try a Western blot, as it is more sensitive than Coomassie staining.[2]
Q2: My this compound is almost entirely in the insoluble fraction. How can I improve its solubility?
A2: Protein insolubility, often due to the formation of inclusion bodies, is a common issue.[2] The most effective initial strategies are to lower the expression temperature (e.g., to 16-20°C) and reduce the inducer concentration.[1][3] This slows down protein synthesis, allowing more time for proper folding.[1] If this is not sufficient, consider co-expressing molecular chaperones or fusing this compound to a highly soluble protein tag like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).[4][5]
Q3: Should I use a different expression system if I cannot get soluble this compound in E. coli?
A3: Yes, if extensive optimization in E. coli fails, it may be necessary to switch to a different expression system.[3] The choice of system depends on the properties of this compound. If it is a eukaryotic protein that requires post-translational modifications for proper folding and function, yeast (like Pichia pastoris), insect cells (using baculovirus), or mammalian cells (like HEK293 or CHO) would be more suitable choices.
Q4: What is the role of different culture media in optimizing this compound expression?
A4: The choice of culture medium can significantly impact cell density and protein yield. While LB broth is common for routine expression, richer media like Terrific Broth (TB) or auto-induction media can lead to higher cell densities and, consequently, higher overall protein yields. Auto-induction media are particularly useful for high-throughput screening of expression conditions as they induce protein expression automatically as the culture transitions from glucose metabolism to lactose metabolism, eliminating the need for manual induction.
Visualizations
Caption: A workflow for troubleshooting this compound expression and solubility.
Caption: Decision tree for selecting an alternative expression system.
References
- 1. IQUB IQ motif and ubiquitin domain containing [Ovis aries (sheep)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. biogps.org [biogps.org]
- 3. uniprot.org [uniprot.org]
- 4. Purification and some properties of a new Ca2+-binding protein (TCBP-10) present in tetrahymena cilium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UBB ubiquitin B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: IQTub4P Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain a clear and specific Western blot signal for the hypothetical protein IQTub4P.
Troubleshooting Guides
This section addresses common issues encountered during this compound Western blotting. For optimal results, please refer to the recommended quantitative parameters in the table below.
This compound Western Blot Parameters
| Parameter | Recommendation | Notes |
| Total Protein Load | 10-40 µg of cell lysate per well[1][2][3] | Optimal loading can vary. If the this compound signal is weak, consider increasing the protein load.[4] |
| Primary Antibody Dilution | 1:1000 - 1:5000 | Titrate the antibody to find the optimal concentration that maximizes signal and minimizes background.[5] |
| Secondary Antibody Dilution | 1:5000 - 1:20,000 | Higher dilutions can help reduce background noise.[4] |
| Blocking Time | 1 hour at room temperature or overnight at 4°C[6][7] | Use 5% non-fat dry milk or BSA in TBST. Some antibodies perform better with a specific blocking agent.[8] |
| Membrane Pore Size | 0.45 µm | For smaller proteins or protein fragments (<15 kDa), a 0.2 µm membrane may be more suitable.[8] |
Common Problems and Solutions
Issue 1: No or Weak this compound Signal
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Possible Cause: Insufficient amount of target protein.
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Solution: Increase the amount of protein loaded per well.[9] It may be necessary to enrich the sample for this compound through immunoprecipitation if it is a low-abundance protein.
-
-
Possible Cause: Inefficient protein transfer from the gel to the membrane.
-
Solution: Confirm successful transfer by staining the membrane with Ponceau S after transfer. For larger proteins, a wet transfer overnight may be more efficient than a semi-dry transfer.[10]
-
-
Possible Cause: Primary antibody concentration is too low.
-
Solution: Decrease the dilution of the primary antibody (e.g., from 1:2000 to 1:1000) or incubate the membrane with the primary antibody overnight at 4°C.
-
-
Possible Cause: The primary and secondary antibodies are not compatible.
-
Solution: Ensure the secondary antibody is designed to detect the primary antibody (e.g., use an anti-mouse secondary antibody if the primary antibody was raised in a mouse).[11]
-
Issue 2: High Background
-
Possible Cause: Insufficient blocking of the membrane.
-
Possible Cause: Antibody concentration is too high.
-
Solution: Increase the dilution of the primary and/or secondary antibodies.[9]
-
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.[9]
-
Issue 3: Non-specific Bands
-
Possible Cause: Primary antibody is cross-reacting with other proteins.
-
Solution: Increase the dilution of the primary antibody. Also, ensure that the blocking and washing steps are optimized.
-
-
Possible Cause: Protein degradation.
-
Solution: Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation, which can lead to bands at lower molecular weights.[11]
-
-
Possible Cause: Protein aggregation.
-
Solution: If you observe bands at a higher molecular weight than expected, this could be due to protein aggregation. Try heating the samples at a lower temperature (e.g., 70°C for 10-20 minutes) instead of 95°C before loading.[8]
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the standard Western blot workflow and a logical approach to troubleshooting common issues.
Experimental Protocols
Detailed Western Blot Protocol for this compound
This protocol provides a step-by-step guide for performing a Western blot to detect this compound.
1. Sample Preparation (Cell Lysate) [12] a. Place the cell culture dish on ice and wash the cells with ice-cold PBS. b. Add ice-cold RIPA buffer with protease inhibitors to the dish. c. Scrape the cells and transfer the suspension to a microcentrifuge tube. d. Agitate for 30 minutes at 4°C. e. Centrifuge at 16,000 x g for 20 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE [3] a. Mix 20-40 µg of protein with Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load the samples into the wells of a polyacrylamide gel. Include a molecular weight marker. d. Run the gel at 100-150V until the dye front reaches the bottom.
3. Protein Transfer [10] a. Equilibrate the gel, membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge). c. Perform the transfer. For wet transfer, run at 100V for 1-2 hours or overnight at a lower voltage in a cold room.
4. Blocking and Antibody Incubation [7][13] a. After transfer, wash the membrane briefly with TBST. b. Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C with gentle agitation. d. Wash the membrane three times for 5-10 minutes each with TBST. e. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
5. Detection a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane in the substrate for 1-5 minutes. c. Capture the signal using a digital imager or X-ray film.
This compound Signaling Pathway
While the specific signaling pathway for the hypothetical this compound is not defined, many intracellular signaling cascades involve a series of protein phosphorylation events. A generalized kinase cascade is depicted below.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound? A1: The hypothetical molecular weight of this compound is approximately 75 kDa. However, post-translational modifications such as glycosylation can cause the protein to migrate at a higher apparent molecular weight on the gel.[6]
Q2: My this compound band is faint. How can I increase the signal? A2: To increase the signal, you can try loading more protein onto the gel, using a lower dilution of your primary antibody, or incubating with the primary antibody for a longer period, such as overnight at 4°C. Also, ensure that your detection reagent is fresh and has not expired.
Q3: I see multiple bands on my blot. What could be the cause? A3: Multiple bands can be due to several factors, including protein degradation, non-specific binding of the primary antibody, or the presence of different isoforms or post-translationally modified forms of this compound.[6][11] To minimize non-specific bands, it is important to optimize your antibody concentrations and ensure your blocking and washing steps are thorough.[9]
Q4: Should I use BSA or non-fat dry milk for blocking? A4: Both 5% BSA and 5% non-fat dry milk are commonly used for blocking. However, milk contains phosphoproteins and should be avoided if you are using an anti-phospho-IQTub4P antibody, as this can lead to high background. In such cases, BSA is the preferred blocking agent.[8]
Q5: How can I be sure that my protein transfer was successful? A5: A simple way to check for successful protein transfer is to stain the membrane with Ponceau S solution immediately after the transfer step. This will allow you to visualize the protein bands on the membrane and confirm that the transfer was efficient and even across the gel. The Ponceau S stain is reversible and can be washed off before proceeding with the blocking step.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. addgene.org [addgene.org]
- 4. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Tips for Diluting Antibodies | Rockland [rockland.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
IQTub4P antibody validation and specificity issues
Disclaimer: As of November 2025, "IQTUB4P" does not correspond to a known, officially designated protein in major biological databases. This technical support guide has been generated based on established principles of antibody validation and troubleshooting for a hypothetical protein, this compound. The experimental protocols and troubleshooting advice provided are general best practices and should be adapted for your specific antibody and experimental context.
Frequently Asked Questions (FAQs) on this compound Antibody Validation
Q1: How can I be sure that my this compound antibody is specific to the target protein?
A1: Antibody specificity is crucial for reliable and reproducible results. The gold standard for demonstrating specificity is through knockout (KO) or knockdown (KD) validation. In a KO/KD model, the signal from the antibody should be significantly reduced or absent compared to the wild-type control.
Other robust validation strategies include:
-
Orthogonal Validation: This involves comparing the results from your antibody-based method (e.g., Western Blot) with a non-antibody-based method for detecting the protein or its transcript (e.g., mass spectrometry or RNA-seq). A correlation between the data from both methods provides strong evidence for antibody specificity.
-
Independent Antibody Validation: Using two or more different antibodies that recognize distinct epitopes on the target protein should yield similar results in your application.
Q2: What are appropriate positive and negative controls for my this compound antibody in a Western Blot experiment?
A2: The use of appropriate controls is essential for interpreting your Western Blot results correctly.
-
Positive Control: A cell lysate or tissue sample known to express this compound. This confirms that your antibody and the experimental protocol are working correctly. You can identify suitable positive controls by reviewing the antibody datasheet, searching literature databases, or using resources like the Human Protein Atlas.
-
Negative Control: A cell lysate or tissue sample that does not express this compound. This is critical for assessing non-specific binding of your antibody. The best negative control is a lysate from a validated knockout or knockdown cell line.
-
Loading Control: An antibody against a ubiquitously expressed housekeeping protein (e.g., GAPDH, β-actin, or tubulin) is used to ensure equal protein loading across all lanes.
Q3: The observed molecular weight of this compound in my Western Blot is different from the predicted molecular weight. What could be the reason?
A3: Discrepancies between the observed and predicted molecular weight can arise from several factors:
-
Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or ubiquitination can increase the molecular weight of the protein.
-
Splice Variants: Your antibody may be detecting a specific isoform of this compound that has a different molecular weight.
-
Protein Cleavage: The protein may be cleaved, resulting in a lower molecular weight band.
-
Experimental Conditions: Factors like the gel percentage and buffer composition can influence protein migration.
It is important to consult the literature for your specific protein of interest to see if PTMs or other isoforms have been reported.
Troubleshooting Guide for this compound Antibody
This guide addresses common issues encountered during experiments with the this compound antibody, particularly in Western Blotting.
Issue 1: No Signal or Weak Signal
Q: I am not getting any signal, or the signal is very weak in my Western Blot. What should I do?
A: A lack of signal can be due to several factors. Here is a step-by-step troubleshooting approach:
| Possible Cause | Solution |
| Low or no this compound expression in the sample | Use a validated positive control to confirm the antibody is working. If the positive control works, consider enriching your sample for this compound through immunoprecipitation. |
| Inefficient protein transfer | Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) based on the molecular weight of this compound. |
| Inactive primary or secondary antibody | Ensure antibodies have been stored correctly and are within their expiration date. Test the activity of the secondary antibody by performing a dot blot. |
| Suboptimal antibody concentration | The antibody dilution may be too high. Perform a titration experiment to determine the optimal antibody concentration. |
| Incorrect blocking agent | Some blocking agents can mask the epitope. Try switching from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa. |
| Sodium azide in HRP-conjugated antibody buffer | Sodium azide inhibits horseradish peroxidase (HRP). Ensure your buffers are free of sodium azide when using HRP-conjugated antibodies. |
Issue 2: High Background
Q: My Western Blot has a very high background, making it difficult to see my specific bands. How can I reduce the background?
A: High background can obscure your results. Consider the following solutions:
| Possible Cause | Solution |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA). |
| Antibody concentration is too high | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 to your wash buffer (e.g., 0.05-0.1%). |
| Membrane dried out | Ensure the membrane remains wet throughout the entire process. |
| Non-specific binding of the secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody. |
Issue 3: Non-Specific Bands
Q: I am seeing multiple bands in my Western Blot, in addition to the expected band for this compound. What could be causing this?
A: The presence of non-specific bands suggests that your antibody may be cross-reacting with other proteins.
| Possible Cause | Solution |
| Primary antibody concentration is too high | Decrease the primary antibody concentration and/or reduce the incubation time. |
| Sample degradation | Prepare fresh lysates and always add protease inhibitors to your lysis buffer. |
| Cross-reactivity of the antibody | The most definitive way to address this is to validate the antibody using a knockout or knockdown model. If the extra bands persist in the KO/KD sample, they are non-specific. |
| Post-translational modifications or splice variants | As mentioned in the FAQs, your protein may exist in multiple forms. Consult the literature to see if this is expected for this compound. |
| Impure antigen used for immunization | If you are using a polyclonal antibody, it may contain antibodies against other proteins that were present in the immunizing antigen. Consider using a monoclonal antibody or an affinity-purified polyclonal antibody. |
Detailed Experimental Protocols
Western Blotting Protocol for this compound Detection
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an appropriate percentage polyacrylamide gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the recommended dilution (see table below for general guidelines) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
General Antibody Dilution and Incubation Times
| Application | Primary Antibody Dilution | Incubation Time |
| Western Blot (WB) | 1:500 - 1:2000 | 1 hour at RT or overnight at 4°C |
| Immunohistochemistry (IHC) | 1:100 - 1:500 | 1 hour at RT or overnight at 4°C |
| Immunocytochemistry (ICC/IF) | 1:100 - 1:500 | 1 hour at RT |
| Immunoprecipitation (IP) | 1-5 µg per 500 µg of lysate | 2 hours to overnight at 4°C |
Note: These are general starting recommendations. Optimal conditions should be determined experimentally.
Visual Guides and Workflows
Caption: Workflow for validating a new this compound antibody.
Caption: Decision tree for troubleshooting common Western Blot issues.
Caption: Hypothetical signaling pathway involving this compound.
Technical Support Center: Enhancing Anti-Aquaporin-4 (AQP4) Antibody Assay Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity and reproducibility of anti-aquaporin-4 (AQP4) antibody assays. The following information is based on established scientific literature and best practices for common assay platforms such as cell-based assays (CBA) and enzyme-linked immunosorbent assays (ELISA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common types of assays for detecting anti-AQP4 antibodies, and which is recommended for the highest sensitivity and specificity?
A: The most common methods for detecting anti-AQP4 antibodies are cell-based assays (CBA), enzyme-linked immunosorbent assays (ELISA), and tissue-based indirect immunofluorescence assays (IIF-TBA).[1] Cell-based assays are now widely recommended as they have demonstrated the highest sensitivity and specificity.[2][3][4] This is attributed to the presentation of the AQP4 antigen in its native conformation on the cell surface.[2]
Q2: My cell-based assay (CBA) is showing weak or no signal. What are the potential causes and solutions?
A: Weak or absent signals in a CBA can stem from several factors:
-
Low Antibody Titer in Serum: The concentration of AQP4 antibodies in the patient sample may be below the detection limit of the assay. Consider concentrating the sample or using a more sensitive detection method.
-
Poor Transfection Efficiency: In assays using transiently transfected cells, low expression of the AQP4 antigen will result in a weaker signal. It is crucial to optimize transfection conditions, including the quality of the plasmid DNA, transfection reagent, and cell health.[5] Stable transfection of cell lines can improve sensitivity by ensuring consistent antigen expression.[5]
-
Incorrect AQP4 Isoform: The M23 isoform of AQP4 is known to form orthogonal arrays of particles (OAPs), which are the primary target of AQP4 autoantibodies. Assays using the M23 isoform are generally more sensitive than those using the M1 isoform.[5]
-
Suboptimal Sample Handling: Improper storage or repeated freeze-thaw cycles of serum samples can lead to degradation of the target antibodies.[6] Serum should be stored at or below -20°C and centrifuged to remove particulate matter before use.[7]
Q3: I am observing high background or non-specific binding in my AQP4 assay. How can I reduce it?
A: High background can obscure true positive signals and lead to false-positive results. Here are some troubleshooting steps:
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Blocking: Ensure adequate blocking of non-specific binding sites. Using a high-quality blocking buffer and optimizing the incubation time is critical.
-
Washing Steps: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the number and duration of wash steps.
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Secondary Antibody Specificity: Use a highly cross-adsorbed secondary antibody to minimize off-target binding. In some cases, using an anti-human IgG (H+L) secondary antibody can lead to non-specific binding.[5]
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Serum Dilution: The concentration of serum used can impact background. While higher concentrations can increase the chance of detecting low-titer antibodies, they also increase the risk of non-specific binding.[8] Optimizing the serum dilution is recommended.
Q4: My ELISA results are not reproducible between runs. What are the common sources of variability?
A: Reproducibility issues in ELISAs can be frustrating. Key areas to investigate include:
-
Pipetting Inconsistency: Ensure accurate and consistent pipetting of all reagents, samples, and standards. Use calibrated pipettes and proper technique.
-
Inconsistent Incubation Times and Temperatures: Adhere strictly to the protocol's specified incubation times and temperatures. Variations can significantly impact the enzymatic reaction and signal development.
-
Improper Washing: Incomplete or inconsistent washing of the microplate wells is a major source of variability. Ensure all wells are washed thoroughly and uniformly.
-
Reagent Preparation: Prepare fresh reagents as instructed and ensure they are brought to room temperature before use. Improperly stored or expired reagents can lead to inconsistent results.
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Plate Reader Settings: Verify that the plate reader is set to the correct wavelength for absorbance reading (e.g., 450 nm).[7]
Q5: What is the impact of using live versus fixed cells in a cell-based assay for AQP4 antibodies?
A: Both live and fixed cell-based assays are used for AQP4 antibody detection. Live-cell assays are often considered the gold standard as they present the AQP4 antigen in its most native state. However, recent studies have shown that fixed-cell CBAs can achieve comparable sensitivity and specificity to live-cell assays, with the added advantage of being more robust and easier to standardize across different laboratories.[9]
Quantitative Data Summary
The following tables summarize the reported sensitivity and specificity of different anti-AQP4 antibody assay methodologies from various studies.
Table 1: Comparison of Anti-AQP4 Antibody Assay Performance
| Assay Type | Sensitivity Range | Specificity Range | Reference(s) |
| Cell-Based Assay (CBA) | 73% - 94% | 97% - 100% | [3][9] |
| ELISA | 60% - 79% | 97% | [9][10] |
| Tissue-Based IIF (IIF-TBA) | 48% - 78% | 98.8% | [3][11] |
| Fluorescence Immunoprecipitation Assay (FIPA) | 79% | Not specified | [2] |
Table 2: Intra- and Inter-Assay Precision for a Commercial AQP4 Ab ELISA
| Analyte Concentration | Within-Run CV (%) | Between-Day CV (%) | Within-Laboratory CV (%) | Reference(s) |
| 12.4 U/mL | 3.2 | 7.6 | 8.2 | [12] |
| 28.1 U/mL | 3.0 | 7.4 | 8.0 | [12] |
Key Experimental Protocols
General Protocol for a Cell-Based Indirect Immunofluorescence Assay (CBA-IIF)
This protocol provides a general workflow for detecting anti-AQP4 antibodies using a cell-based indirect immunofluorescence assay.
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells in an appropriate medium.
-
Transfect the cells with a plasmid encoding the human AQP4-M23 isoform. A co-transfection with a fluorescent protein (e.g., GFP) can help monitor transfection efficiency.
-
Allow 24-48 hours for protein expression.
-
-
Sample Incubation:
-
Plate the transfected cells in a 96-well plate or on coverslips.
-
Dilute patient serum (typically 1:10 or 1:20) in a suitable blocking buffer.
-
Incubate the cells with the diluted serum for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-human IgG) for 1 hour at room temperature, protected from light.
-
-
Final Washing and Mounting:
-
Wash the cells three times with PBS.
-
If using coverslips, mount them on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
A positive result is indicated by red fluorescence on the surface of the AQP4-transfected cells, while non-transfected cells or cells transfected with a control protein should not show staining.
-
General Protocol for an Anti-AQP4 Antibody ELISA
This protocol outlines the general steps for a quantitative ELISA to detect anti-AQP4 antibodies.
-
Plate Coating:
-
Microtiter plates are pre-coated with recombinant human AQP4 antigen.
-
-
Sample and Calibrator Addition:
-
Add patient sera, calibrators, and controls to the appropriate wells.
-
Pipette reconstituted AQP4-Biotin into each well (except the blank).[6]
-
-
Incubation:
-
Cover the plate and incubate for 2 hours at room temperature with shaking.[6]
-
-
Washing:
-
Aspirate the contents of the wells and wash three times with the provided wash buffer.[6]
-
-
Enzyme Conjugate Addition:
-
Add streptavidin-peroxidase (SA-POD) conjugate to each well and incubate.
-
-
Washing:
-
Repeat the washing step to remove unbound conjugate.
-
-
Substrate Addition and Signal Development:
-
Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stop the reaction by adding a stop solution.
-
-
Absorbance Reading:
-
Read the absorbance at 450 nm using an ELISA plate reader.[13]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations.
-
Determine the concentration of AQP4 antibodies in the patient samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Workflow for a cell-based indirect immunofluorescence assay (CBA-IIF).
Caption: General workflow for an anti-AQP4 antibody ELISA.
References
- 1. neurology-asia.org [neurology-asia.org]
- 2. Clinical Usefulness of Cell-based Indirect Immunofluorescence Assay for the Detection of Aquaporin-4 Antibodies in Neuromyelitis Optica Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on the Laboratory Diagnosis of Neuromyelitis Optica Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to improve the sensitivity and specificity of cell-based assays in detecting autoantibodies in neuroimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biovendor.com [biovendor.com]
- 7. weldonbiotech.com [weldonbiotech.com]
- 8. Evaluation of aquaporin-4 antibody assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AQP4 Antibody Assay Sensitivity Comparison in the Era of the 2015 Diagnostic Criteria for NMOSD [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. labcorp.com [labcorp.com]
- 12. researchgate.net [researchgate.net]
- 13. rsrltd.com [rsrltd.com]
Technical Support Center: IQTUB4P (IQGAP1 Homolog) Functional Assays
Welcome to the technical support center for functional assays involving the scaffold protein IQGAP1, a homolog of the protein of interest, IQTUB4P. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is IQGAP1 and why is it a challenging protein to study in functional assays?
A1: IQGAP1 is a large, multi-domain scaffold protein that integrates various signaling pathways, including those involved in cell migration, adhesion, and proliferation.[1] Its complexity arises from its interaction with over 100 binding partners, its involvement in multiple signaling cascades like the MAPK/ERK and PI3K/Akt pathways, and its regulation by post-translational modifications.[2][3] This multifaceted nature can lead to variability in functional assays if not carefully controlled.
Q2: My co-immunoprecipitation (Co-IP) experiment to detect the interaction between IQGAP1 and a Rho GTPase (e.g., Cdc42, Rac1) is failing. What are the likely causes?
A2: A common pitfall is the nucleotide-bound state of the GTPase. IQGAP1 preferentially binds to the active, GTP-bound forms of Cdc42 and Rac1.[1][4] Ensure that your experimental conditions stabilize this active state. This can be achieved by using a non-hydrolyzable GTP analog like GTPγS during cell lysis and incubation, or by using constitutively active mutants of the GTPase (e.g., Q61L).[1][5] Additionally, insufficient lysis, improper antibody selection, or inadequate washing steps can also lead to failed Co-IPs.
Q3: I am observing inconsistent results in my cell migration assays after manipulating IQGAP1 expression. Why might this be happening?
A3: Both the overexpression and knockdown of IQGAP1 can impair signaling pathways that regulate cell migration.[3][6] This is because IQGAP1 acts as a scaffold, and its optimal concentration is crucial for the proper assembly of signaling complexes. Too much or too little IQGAP1 can disrupt the stoichiometry of these complexes, leading to non-functional or inhibited pathways. It is therefore critical to carefully titrate the expression levels of IQGAP1 in your experiments.
Q4: Does the phosphorylation status of IQGAP1 affect its function?
A4: Yes, phosphorylation of IQGAP1 can significantly impact its interactions with binding partners and its overall function. For example, phosphorylation at specific serine residues can modulate its binding affinity for Cdc42.[7] When investigating IQGAP1-mediated processes, consider the potential role of phosphorylation and use appropriate inhibitors or activators of relevant kinases to dissect these effects.
Troubleshooting Guides
Problem 1: Low yield or no detection of pulled-down protein in a GST pull-down assay with IQGAP1.
| Possible Cause | Suggested Solution |
| Incorrect nucleotide state of GTPase partner | For interactions with Rho GTPases like Cdc42 or Rac1, ensure the GTPase is in its active, GTP-bound state. Pre-load the purified GTPase with a non-hydrolyzable GTP analog (e.g., GTPγS). |
| Protein degradation | Add protease inhibitors to all buffers used for cell lysis and protein purification. Keep samples on ice or at 4°C throughout the experiment. |
| Insufficient protein concentration | Ensure adequate concentrations of both the GST-tagged "bait" protein and the "prey" protein in the cell lysate. Perform a protein concentration assay (e.g., Bradford) on your lysates. |
| Inefficient binding to glutathione resin | Check the integrity and binding capacity of your glutathione resin. Ensure proper pH and ionic strength of the binding buffer. |
| Disruption of a protein complex | The interaction may be indirect and require other cellular components. Consider performing the pull-down from a cell lysate rather than with purified proteins. |
Problem 2: High background or non-specific bands in a Western blot after IQGAP1 immunoprecipitation.
| Possible Cause | Suggested Solution |
| Non-specific antibody binding | Use a high-quality, validated antibody specific for IQGAP1. Include a negative control immunoprecipitation with a non-specific IgG of the same isotype. |
| Insufficient washing | Increase the number and duration of wash steps after the antibody-antigen binding. Consider increasing the stringency of the wash buffer (e.g., by adding a small amount of detergent). |
| Cell lysis is too harsh | Use a milder lysis buffer to reduce the release of "sticky" cellular components that can non-specifically bind to the beads or antibody. |
| Contamination from Protein A/G beads | Elute the immunoprecipitated proteins from the beads before running the SDS-PAGE, or use a light chain-specific secondary antibody for the Western blot to avoid detecting the heavy and light chains of the IP antibody. |
Quantitative Data Summary
Table 1: Binding Affinities of IQGAP1 and Its Partners
| Interacting Proteins | Assay Method | Dissociation Constant (Kd) | Reference |
| IQGAP1 and F-actin | Cosedimentation Assay | ~40 nM (apparent) | [3][8] |
| IQGAP1 and GDP-bound Rab27a | In vitro binding assay | 0.2 µM | [9] |
| IQGAP1 (GRD1-CT) and Cdc42-mGppNHp | Fluorescence Polarization | 140 nM | [4] |
| IQGAP1 (GRD2) and Cdc42-mGppNHp | Fluorescence Polarization | 1.3 µM | [4] |
| IQGAP1 and ERK2 | Quantitative Binding Assay | ~7.6 µM | [10] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous IQGAP1 and MEK1
-
Cell Lysis:
-
Culture cells (e.g., HEK293T) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
Add 2-4 µg of anti-IQGAP1 antibody or a control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against MEK1 and IQGAP1.
-
Use an appropriate HRP-conjugated secondary antibody and detect with a chemiluminescence substrate.
-
Protocol 2: GST Pull-Down Assay for IQGAP1 and GTP-Cdc42 Interaction
-
Protein Purification:
-
Express and purify GST-tagged Cdc42 and a prey protein (e.g., His-tagged IQGAP1) from E. coli.
-
-
Nucleotide Loading of Cdc42:
-
Incubate purified GST-Cdc42 with 10 mM EDTA and 100 µM GTPγS (for active state) or 1 mM GDP (for inactive state) for 30 minutes at 30°C.
-
Stop the reaction by adding 20 mM MgCl2.
-
-
Binding Reaction:
-
Immobilize the nucleotide-loaded GST-Cdc42 on glutathione-Sepharose beads by incubating for 1 hour at 4°C.
-
Wash the beads to remove unbound GST-Cdc42.
-
Add the purified His-IQGAP1 to the beads.
-
Incubate for 2-3 hours at 4°C on a rotator.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with a wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies.
-
Visualizations
Caption: IQGAP1 as a scaffold in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. Ubiquitination of the scaffold protein IQGAP1 diminishes its interaction with and activation of the Rho GTPase CDC42 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transwell migration assay [bio-protocol.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. IQGAP1 Interaction with RHO Family Proteins Revisited: KINETIC AND EQUILIBRIUM EVIDENCE FOR MULTIPLE DISTINCT BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IQGAP1 is a scaffold for mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical analysis of the interactions of IQGAP1 C-terminal domain with CDC42 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IQGAP1, a Rac- and Cdc42-binding Protein, Directly Binds and Cross-links Microfilaments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated Cdc42-Bound IQGAP1 Determines the Cellular Endocytic Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
IQTub4P Plasmid Transfection Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with IQTub4P plasmid transfection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for this compound plasmid transfection?
A1: For optimal results with the this compound plasmid, it is recommended that adherent cells be 70-90% confluent at the time of transfection.[1] Actively dividing cells generally exhibit better uptake of foreign DNA.[2] For suspension cells, a density of 5 x 10^5 to 2 x 10^6 cells/mL is a good starting point.[2] Overly confluent cultures may experience contact inhibition, which can reduce transfection efficiency.[2][3]
Q2: How does the quality of the this compound plasmid DNA affect transfection efficiency?
A2: The purity and quality of the this compound plasmid DNA are critical for successful transfection.[4][5] Plasmid preparations should be free of contaminants such as proteins, RNA, endotoxins, and salts.[3][4][5] The topology of the plasmid also plays a role; supercoiled plasmid DNA is generally more efficient for transient transfection compared to linear or relaxed circular forms.[2][4][5] It is recommended to have an A260/A280 ratio of approximately 1.8.[6][7]
Q3: Can I use antibiotics in my media during this compound plasmid transfection?
A3: While it is generally possible to have antibiotics in the media during transient transfection, some cationic lipid-based transfection reagents can increase cell permeability to the antibiotics, leading to cytotoxicity.[2] Therefore, it is often recommended to perform the transfection in antibiotic-free media to avoid this potential issue.[8] For stable transfections, it is advised to wait at least 72 hours post-transfection before introducing selective antibiotics.[9]
Q4: What is the recommended ratio of transfection reagent to this compound plasmid DNA?
A4: The optimal ratio of transfection reagent to plasmid DNA is highly dependent on the cell type and the specific transfection reagent being used.[1] It is crucial to perform a titration experiment to determine the ideal ratio for your specific experimental conditions. A common starting point is to test ratios such as 1:1, 3:1, and 5:1 (volume of reagent in µL to mass of DNA in µg).[1]
Troubleshooting Guide
Below are common problems encountered during this compound plasmid transfection and suggested solutions.
Problem 1: Low Transfection Efficiency
If you are observing a low percentage of cells successfully transfected with the this compound plasmid, consider the following factors and solutions.
Caption: Troubleshooting workflow for low transfection efficiency.
| Possible Cause | Suggested Solution |
| Poor this compound Plasmid Quality | Ensure the plasmid DNA has an A260/A280 ratio of ~1.8 and is free from contaminants.[6][7] Verify plasmid integrity by running it on an agarose gel. Use a high-quality plasmid purification kit.[7] Highly supercoiled plasmid DNA is preferable for transient transfection.[2][5] |
| Suboptimal Cell Health or Confluency | Use cells that are at a low passage number (<30) and have a viability of over 90%.[1][2] Plate cells the day before transfection to ensure they are in the logarithmic growth phase and reach 70-90% confluency at the time of transfection.[1][7] |
| Incorrect Reagent to DNA Ratio | The optimal ratio is cell-type dependent. Perform a titration experiment by varying the amount of transfection reagent while keeping the this compound plasmid DNA amount constant.[1] |
| Presence of Inhibitors | Transfect in serum-free and antibiotic-free media, as serum and antibiotics can sometimes inhibit transfection efficiency with certain reagents.[2][8] |
| Incompatible Promoter | Verify that the promoter driving the expression of your gene of interest in the this compound plasmid is active in your target cell line.[4][8] The CMV promoter is a strong, broadly active promoter, while EF-1α is another effective option.[4] |
Problem 2: High Cell Toxicity or Death
If you observe significant cell death after transfecting with the this compound plasmid, consider the following potential causes and remedies.
References
- 1. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 4. Plasmid Transfection | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. biotage.com [biotage.com]
- 6. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 7. polyplus-sartorius.com [polyplus-sartorius.com]
- 8. thermofisher.com [thermofisher.com]
- 9. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
Validation & Comparative
Validating IQUB as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IQUB (IQ Motif and Ubiquitin Domain Containing protein), a novel protein implicated in several pathologies, against established therapeutic targets. It includes supporting experimental data, detailed methodologies for target validation, and visualizations of relevant biological pathways to aid researchers in assessing its therapeutic potential.
Introduction to IQUB
IQUB is an adapter protein characterized by an N-terminal IQ motif and a C-terminal ubiquitin-like domain. Functionally, it plays a critical role in the structural integrity and motility of sperm flagella and cilia by anchoring the radial spoke 1 (RS1) complex to microtubules.[1] Emerging evidence has linked IQUB to several disease states, primarily through its influence on key signaling pathways. Notably, IQUB has been shown to inhibit the MAPK/ERK pathway and, conversely, to activate the Akt/GSK3β/β-catenin pathway, suggesting context-dependent roles in cellular processes.[1][2] These associations position IQUB as a potential therapeutic target for male infertility, ciliopathies, and certain cancers.[1][2]
Comparative Analysis of Therapeutic Targets
To evaluate the viability of IQUB as a drug target, it is essential to compare it with current therapeutic strategies in its associated disease areas. The following tables summarize key alternatives.
Table 1: IQUB vs. Alternative Targets in Oncology (MAPK/Akt-Related Cancers)
| Target | Mechanism of Action | Validation Status | Advantages | Disadvantages | Representative Drugs |
| IQUB | Modulates MAPK/ERK (inhibition) and Akt/GSK3β (activation) pathways.[1][2] | Preclinical | Potentially novel mechanism; may overcome resistance to other pathway inhibitors. | Dual role on two major pathways complicates therapeutic strategy; limited in vivo data. | None (investigational) |
| BRAF | Serine/threonine kinase in the MAPK pathway.[3] | Clinically Validated | High efficacy in BRAF V600-mutant cancers like melanoma.[3] | Acquired resistance is common; effective only in a specific patient subset.[4] | Vemurafenib, Dabrafenib |
| MEK1/2 | Dual-specificity kinase downstream of BRAF in the MAPK pathway.[3] | Clinically Validated | Effective in combination with BRAF inhibitors; broader applicability than BRAF inhibitors alone.[5] | Resistance can still develop; associated with significant toxicities.[5] | Trametinib, Cobimetinib |
| PI3K/Akt/mTOR | Key components of a central cell survival and proliferation pathway. | Clinically Validated | Broad relevance across many cancer types. | Complex pathway with significant feedback loops; toxicity is a major concern. | Alpelisib, Everolimus |
Table 2: IQUB vs. Alternative Targets in Male Infertility
| Target/Strategy | Mechanism of Action | Validation Status | Advantages | Disadvantages | Representative Therapies |
| IQUB | Essential for sperm flagellar function and motility.[1][2] | Preclinical | Direct target for a primary cause of asthenozoospermia (low motility). | Systemic modulation could have unforeseen side effects; delivery to testes is challenging. | None (investigational) |
| Follicle-Stimulating Hormone Receptor (FSHR) | Stimulates Sertoli cells to support spermatogenesis.[6][7] | Clinically Validated | Established hormonal therapy for specific infertility causes (e.g., hypogonadotropic hypogonadism).[7] | Ineffective for idiopathic or obstructive infertility; requires injection.[7] | Menotropins (hMG), Follitropin alfa |
| Selective Estrogen Receptor Modulators (SERMs) | Block estrogen's negative feedback on the pituitary, increasing LH/FSH and testosterone production. | Clinical Use (Off-label) | Oral administration; can improve sperm parameters in select men. | Modest efficacy; potential for side effects like thromboembolism. | Clomiphene Citrate, Tamoxifen |
Table 3: IQUB vs. Alternative Targets in Ciliopathies
| Target/Strategy | Mechanism of Action | Validation Status | Advantages | Disadvantages | Representative Therapies |
| IQUB | Required for proper cilia structure and function.[1] | Preclinical | Directly addresses the underlying organellar defect. | Ciliopathies are genetically diverse; targeting a single protein may not be universally effective. | None (investigational) |
| mTOR Pathway | Inhibition of mTOR, which is often hyperactivated in ciliopathies, can reduce abnormal cell proliferation (e.g., in cystic kidneys).[8] | Preclinical/Clinical Trials | Addresses a common downstream pathological mechanism. | Systemic mTOR inhibition has significant side effects. | Rapamycin (Sirolimus) |
| cAMP Signaling | Modulating cyclic AMP levels, which are dysregulated in polycystic kidney disease, can slow cyst growth.[9] | Clinically Validated (for ADPKD) | Proven efficacy for a major ciliopathy manifestation. | Specific to certain disease types; does not correct all ciliary defects. | Tolvaptan |
| Gene Therapy | Replaces or corrects the mutated gene responsible for the ciliopathy.[10] | Preclinical/Clinical Trials | Potentially curative by correcting the root genetic cause.[10] | Complex delivery; risk of off-target effects; high cost. | Investigational AAV vectors |
Signaling Pathways and Experimental Workflows
IQUB-Associated Signaling Pathways
The diagram below illustrates the known signaling interactions of IQUB, highlighting its dual regulatory roles.
Caption: Hypothesized signaling pathways modulated by IQUB.
General Workflow for Therapeutic Target Validation
The following diagram outlines a standard workflow for validating a novel protein like IQUB as a therapeutic target.
Caption: A generalized workflow for preclinical therapeutic target validation.
Experimental Protocols for IQUB Validation
Validating IQUB requires a multi-pronged approach to establish a causal link between its activity and disease pathology.
Protocol 1: Analysis of IQUB Expression in Patient Tissues
Objective: To determine if IQUB gene or protein expression is altered in disease tissues compared to healthy controls.
Methodology: Immunohistochemistry (IHC)
-
Sample Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) tissue blocks from diseased (e.g., breast tumor, testicular biopsy from infertile patient) and healthy control subjects.
-
Sectioning: Cut 4-5 µm sections and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Dewax slides in xylene and rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a validated primary antibody against IQUB (e.g., rabbit polyclonal anti-IQUB, 1:200 dilution).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour. Visualize with a DAB (3,3'-Diaminobenzidine) substrate kit, which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Score slides based on staining intensity (0-3) and percentage of positive cells. Compare scores between disease and control groups using appropriate statistical tests.
Protocol 2: In Vitro Functional Validation using CRISPR/Cas9-mediated Knockout
Objective: To assess the functional consequence of IQUB loss on cellular phenotypes relevant to disease (e.g., cancer cell proliferation, sperm cell motility).
Methodology: CRISPR/Cas9 Knockout in a Breast Cancer Cell Line (e.g., MCF-7)
-
gRNA Design: Design and synthesize two or more single guide RNAs (sgRNAs) targeting a conserved early exon of the IQUB gene.
-
Vector Transfection: Co-transfect MCF-7 cells with a plasmid expressing Cas9 nuclease and a plasmid expressing the selected IQUB-targeting sgRNA. A non-targeting sgRNA serves as a control.
-
Clonal Selection: Select single cells using fluorescence-activated cell sorting (FACS) or limiting dilution and expand them into clonal populations.
-
Knockout Validation:
-
Genomic DNA: Confirm insertions/deletions (indels) at the target site via Sanger sequencing or TIDE analysis.
-
Protein Level: Confirm absence of IQUB protein via Western Blotting using a validated IQUB antibody.
-
-
Phenotypic Assays:
-
Proliferation Assay: Seed control and IQUB-knockout cells at equal densities and measure proliferation over 5-7 days using a CyQUANT assay or cell counting.
-
Migration Assay: Perform a scratch (wound-healing) assay or a Transwell migration assay to assess changes in cell motility.
-
Signaling Analysis: Use Western Blotting to measure the phosphorylation status of key proteins in the MAPK (p-ERK) and Akt (p-Akt, p-GSK3β) pathways.
-
Protocol 3: In Vivo Target Validation in a Xenograft Mouse Model
Objective: To determine if IQUB is required for tumor growth in a living organism.
Methodology: Tumor Xenograft Study
-
Cell Preparation: Prepare suspensions of MCF-7 cells stably expressing either a doxycycline-inducible shRNA targeting IQUB or a non-targeting control shRNA.
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Animal Implantation: Subcutaneously inject 2-5 million cells into the flank of female immunodeficient mice (e.g., NSG mice).
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (~100-150 mm³). Then, randomize mice into four groups:
-
Group 1: Control shRNA + standard diet
-
Group 2: Control shRNA + doxycycline diet
-
Group 3: IQUB shRNA + standard diet
-
Group 4: IQUB shRNA + doxycycline diet
-
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight.
-
Endpoint and Analysis: At the end of the study (e.g., 28 days or when tumors reach a predetermined size), euthanize the animals and excise the tumors. Weigh the tumors and perform IHC or Western blot to confirm IQUB knockdown in the treated group. Compare tumor growth curves and final tumor weights between the groups.[11]
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. IQUB IQ motif and ubiquitin domain containing [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 4. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Insights into Combination Therapies with MAPK Inhibitors and Immune Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Male Infertility drugs in development by stages, target, MoA, RoA, molecule type and key players, 2024 [pharmaceutical-technology.com]
- 7. Medical treatment of male infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Renal Ciliopathies: Sorting Out Therapeutic Approaches for Nephronophthisis [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Therapeutic perspectives for structural and functional abnormalities of cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Quest for IQUB Inhibitors in Drug Discovery
A comprehensive review of the current scientific landscape reveals a notable absence of specific inhibitors for the protein IQUB (IQ motif and ubiquitin domain containing). While the initial query referenced "IQTub4P," further investigation has clarified the correct protein designation as IQUB. Despite its emerging role in critical cellular signaling pathways implicated in cancer and infertility, direct pharmacological targeting of IQUB remains an unexplored frontier in drug development. Consequently, a comparative analysis of inhibitor efficacy is not feasible at this time.
For researchers, scientists, and drug development professionals, this gap represents both a challenge and an opportunity. Understanding the known functions and pathways of IQUB is the first step toward pioneering novel therapeutic strategies.
IQUB Signaling Pathways: A Visualization
IQUB has been identified as a component in at least two distinct signaling cascades: the Akt/GSK3β/β-catenin pathway, which is crucial in cell proliferation and migration, and the p-ERK1/2/RSPH3 pathway, associated with male fertility.
The Path Forward: Developing IQUB-Targeted Therapeutics
The absence of known inhibitors for IQUB means that standard comparative data tables and experimental protocols for efficacy testing are currently unavailable. The development of IQUB-targeted therapies would require a foundational, multi-step approach.
Experimental Protocols: A Hypothetical Framework
Should candidate inhibitors for IQUB be identified, a rigorous series of experiments would be necessary to characterize their efficacy. The following outlines potential methodologies:
-
Biochemical Assays:
-
Objective: To determine the direct interaction and inhibitory activity of a compound against purified IQUB protein.
-
Method: Techniques such as AlphaLISA®, FRET, or surface plasmon resonance (SPR) could be employed to measure the binding affinity (Kd) and kinetics of the inhibitor to IQUB. Enzyme-linked immunosorbent assays (ELISAs) could quantify the inhibition of IQUB's interaction with its binding partners.
-
-
Cell-Based Assays:
-
Objective: To assess the inhibitor's activity within a cellular context, specifically its impact on IQUB-mediated signaling pathways.
-
Method: Western blotting would be used to measure changes in the phosphorylation status of downstream targets like Akt, GSK3β, or ERK in cell lines overexpressing or with endogenous levels of IQUB. Reporter gene assays for transcription factors like TCF/LEF could quantify the downstream effects on gene expression. Cell proliferation assays (e.g., MTS or colony formation) and migration assays (e.g., wound healing or transwell) would determine the phenotypic consequences of IQUB inhibition in cancer cell lines.
-
-
In Vivo Efficacy Studies:
-
Objective: To evaluate the therapeutic potential of the IQUB inhibitor in a living organism.
-
Method: In cancer models, this would involve treating tumor-bearing animal models (e.g., xenografts in immunodeficient mice) with the inhibitor and monitoring tumor growth, metastasis, and survival. For fertility-related research, animal models with genetic modifications in IQUB could be used to assess the inhibitor's impact on sperm function and fertility.
-
While the direct comparison of IQUB inhibitors is not currently possible, the protein's involvement in key signaling pathways marks it as a compelling target for future drug discovery efforts. The information and conceptual frameworks provided here serve as a foundational guide for researchers aiming to venture into this promising area of therapeutic development. The elucidation of IQUB's structure and the development of robust screening assays will be critical next steps in the journey to unlock the therapeutic potential of IQUB inhibition.
Unraveling the Functional Landscape of IQD Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate roles of protein families is paramount. This guide provides a comprehensive functional comparison of the IQ67 DOMAIN (IQD) protein family, plant-specific calmodulin-binding proteins that act as crucial hubs in cellular signaling. By integrating calcium and hormonal signals, IQD proteins modulate the dynamics of the microtubule cytoskeleton, thereby influencing a wide array of developmental processes and stress responses.
The IQD family is characterized by a conserved IQ67 domain, which facilitates interaction with calmodulin (CaM), a primary calcium sensor in eukaryotes. This interaction allows IQD proteins to translate cellular calcium signals into downstream effects on microtubule organization and stability. Furthermore, many IQD proteins are responsive to the plant hormone auxin, placing them at the crossroads of two major signaling pathways that govern plant growth and development.
Functional Comparison of IQD Orthologs
The functional diversification of IQD proteins across different plant species highlights their adaptability to specific developmental and environmental contexts. While a core function in linking calcium signaling to microtubule regulation is conserved, individual orthologs have evolved distinct roles. The following table summarizes key functional data for IQD orthologs in various plant species.
| Species | IQD Ortholog | Function | Phenotype of Altered Expression | Quantitative Data |
| Arabidopsis thaliana | AtIQD1 | Plant defense | Overexpression enhances resistance to herbivores and necrotrophic fungi. | Transcript levels of defense-related genes are significantly altered in overexpression and knockout lines.[1][2] |
| Arabidopsis thaliana | AtIQD5 | Leaf morphogenesis | Mutant lines exhibit altered pavement cell shape. | The IQD-KLCR module laterally stabilizes cortical microtubules.[3] |
| Arabidopsis thaliana | AtIQD6/7/8 | Cell division plane orientation | Triple mutants show defects in preprophase band formation. | Compromised preprophase band formation interferes with the abundance of POK1 and POK2 cortical rings.[4] |
| Solanum lycopersicum (Tomato) | SlSUN/SlIQD12 | Fruit shape determination | Overexpression leads to elongated fruit shape. | Regulates cell division patterns to control fruit elongation.[3][5] |
| Oryza sativa (Rice) | OsIQD14 | Seed shape and yield | Influences grain width and weight. | Interacts with microtubule-associated proteins to regulate microtubule dynamics and cell morphology.[5] |
| Malus domestica (Apple) | MdIQD17/MdIQD28 | Cold stress response | Overexpression reduces microtubule depolymerization under cold stress. | Transcript levels are significantly upregulated in response to cold treatment.[1][6][7] |
| Citrullus lanatus (Watermelon) | ClIQD24 | Fruit shape regulation | Ectopic overexpression in tomato promotes fruit elongation. | Highly expressed during early fruit development.[8] |
Signaling Pathways of IQD Proteins
IQD proteins are integral components of a signaling network that translates calcium and auxin cues into cytoskeletal responses. The core of this pathway involves the binding of CaM to the IQ67 domain of IQD proteins in a calcium-dependent or -independent manner. This interaction can modulate the ability of IQD proteins to bind to microtubules and other associated proteins, such as kinesin light chain-related proteins (KLCRs) and SPIRAL2 (SPR2).
The interplay with auxin signaling is often transcriptional, where auxin response factors (ARFs) can regulate the expression of IQD genes. This provides a mechanism for auxin to influence cytoskeletal organization and, consequently, cell expansion and division.
Experimental Workflows and Protocols
The functional characterization of IQD proteins relies on a combination of genetic, molecular, and cell biology techniques. Below are diagrams and summaries of key experimental workflows used to investigate IQD protein function.
Workflow for Investigating IQD Protein Interactions
Experimental Protocols
1. Yeast Two-Hybrid (Y2H) Assay
This technique is used to screen for protein-protein interactions in vivo within a yeast model system.
-
Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., an IQD protein) is fused to the BD, and the "prey" protein (a potential interactor) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media or turn blue in the presence of X-gal.
-
Protocol Outline:
-
Clone the coding sequences of the bait and prey proteins into the appropriate Y2H vectors (pGBKT7 for bait, pGADT7 for prey).
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Plate the transformed yeast on selective media lacking tryptophan and leucine to select for cells containing both plasmids.
-
Replica-plate the colonies onto higher stringency selective media (lacking histidine and adenine) to test for interaction.
-
Perform a β-galactosidase assay for a quantitative or qualitative assessment of the interaction strength.[9][10][11][12][13]
-
2. Bimolecular Fluorescence Complementation (BiFC)
BiFC is a powerful method to visualize protein-protein interactions in living plant cells.
-
Principle: A fluorescent protein (e.g., YFP) is split into two non-fluorescent fragments (N-terminal YFP and C-terminal YFP). The proteins of interest are fused to these fragments. If the proteins interact, the YFP fragments are brought close enough to reconstitute the fluorophore, producing a fluorescent signal at the subcellular location of the interaction.[5][14][15][16][17]
-
Protocol Outline:
-
Clone the coding sequences of the proteins of interest into BiFC vectors, creating fusions with the N- and C-terminal fragments of YFP.
-
Introduce the constructs into plant cells, typically via Agrobacterium tumefaciens-mediated transient expression in Nicotiana benthamiana leaves or protoplasts.
-
Incubate the transformed plants or cells for 2-3 days to allow for protein expression.
-
Visualize the YFP fluorescence using a confocal laser scanning microscope. The location of the fluorescence indicates the subcellular compartment where the interaction occurs.
-
3. Subcellular Localization using GFP Fusion Proteins
This method is used to determine the subcellular localization of a protein of interest.
-
Principle: The coding sequence of the protein of interest (e.g., an IQD protein) is fused in-frame with the coding sequence of a green fluorescent protein (GFP). This fusion construct is then expressed in plant cells, and the location of the GFP signal reveals the subcellular compartment(s) where the protein resides.[3][6][18][19][20]
-
Protocol Outline:
-
Create a construct where the IQD gene is fused to a GFP gene, typically under the control of a strong constitutive promoter (e.g., CaMV 35S) or its native promoter.
-
Transform the construct into plant cells using Agrobacterium-mediated infiltration of N. benthamiana or by creating stable transgenic Arabidopsis lines.
-
Image the GFP signal in the transformed plant tissues using confocal microscopy.
-
Co-localization with known subcellular markers (e.g., fluorescently tagged proteins specific to the plasma membrane, nucleus, or microtubules) can be used to confirm the precise location.[18]
-
References
- 1. mdpi.com [mdpi.com]
- 2. New Insights Into Functions of IQ67-Domain Proteins [ouci.dntb.gov.ua]
- 3. Fluorescent Protein Fusions for Protein Localization in Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green fluorescent protein (GFP) in plant research | Proteintech Group [ptglab.com]
- 7. Genome-Wide Characterization of IQD Family Proteins in Apple and Functional Analysis of the Microtubule-Regulating Abilities of MdIQD17 and MdIQD28 under Cold Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IQD Family of Calmodulin-Binding Proteins Links Calcium Signaling to Microtubules, Membrane Subdomains, and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 11. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 12. ableweb.org [ableweb.org]
- 13. carltonlab.com [carltonlab.com]
- 14. Bimolecular fluorescence complementation (BiFC) to study protein-protein interactions in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bimolecular Fluorescence Complementation (BIFC) Protocol for Rice Protoplast Transformation [en.bio-protocol.org]
- 16. Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. podb.nibb.ac.jp [podb.nibb.ac.jp]
- 18. Using Fluorescent Protein Fusions to Study Protein Subcellular Localization and Dynamics in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ptglab.com [ptglab.com]
Navigating Antibody Specificity: A Comparative Guide for IQUB (IQ Motif and Ubiquitin Domain Containing) Protein
For researchers, scientists, and drug development professionals, the precise detection of target proteins is paramount. This guide provides a comprehensive comparison of antibody specificity for the IQUB protein, a molecule implicated in flagellated sperm motility and mating. Due to the absence of a protein officially designated "IQTub4P" in major biological databases, this guide focuses on IQUB, a protein containing an IQ motif and associated with microtubule structures, as the likely intended target.
Understanding IQUB and Potential for Cross-Reactivity
IQUB, also known as IQ Motif And Ubiquitin Domain Containing, is a 791-amino acid protein in humans.[1] Its function is linked to the axoneme of sperm cells, where it acts as an adapter protein anchoring the radial spoke 1 (RS1) complex to microtubules.[1] Given its association with microtubules, antibodies raised against IQUB could potentially cross-react with various tubulin isoforms, which are highly conserved and abundant proteins. Furthermore, the presence of an IQ motif, a calmodulin-binding site found in numerous other proteins, presents another avenue for potential off-target binding.[2][3]
To predict potential cross-reactivity, a sequence homology analysis is a crucial first step. A high degree of sequence similarity between the immunogen used to generate the antibody and other proteins can suggest a higher likelihood of off-target binding.[4][5] Researchers should utilize tools like NCBI BLAST to compare the IQUB protein sequence against other proteins within the target species to identify potential paralogs or other proteins with conserved domains.
Comparison of Commercially Available IQUB Antibodies
Several vendors offer antibodies targeting the IQUB protein. However, the extent of validation and characterization can vary significantly. Below is a summary of available data for representative IQUB antibodies. It is important to note that comprehensive cross-reactivity studies are often not publicly available, necessitating independent validation by the end-user.
| Vendor & Catalog # | Host Species & Type | Immunogen | Validated Applications | Cross-Reactivity Data | Validation Notes |
| Proteintech 25605-1-AP | Rabbit Polyclonal | Recombinant human IQUB protein (1-350 aa) | IP, IHC, ELISA | Reactivity with human and mouse predicted. | IP validated in mouse testis and spleen lysates. IHC performed on mouse testis tissue.[6] |
| Sigma-Aldrich HPA049626 | Rabbit Polyclonal | Human IQUB protein fragment (MSNQQ...DSLAT) | IHC, IF | Predicted reactivity with mouse (31%) and rat (31%) based on antigen sequence identity. | Data available on the Human Protein Atlas, showing staining in various normal and cancer tissues. IF shows localization to nuclear speckles, cytosol & intermediate filaments in RPTEC TERT1 cells.[7] |
| MyBioSource MBS9400543 | Rabbit Polyclonal | Recombinant human IQUB protein (448-619 aa) | ELISA, WB, IHC | Not specified. | General information provided, with a note that the product is for research use only.[8] |
Gold-Standard Experimental Validation of Antibody Specificity
Given the potential for cross-reactivity, rigorous experimental validation is essential. Researchers should not solely rely on manufacturer-provided data. The International Working Group for Antibody Validation (IWGAV) has proposed several pillars for antibody validation.[9] Two of the most stringent methods are Knockout (KO) validation and Immunoprecipitation followed by Mass Spectrometry (IP-MS).
Experimental Protocol: Knockout (KO) Validation
This method is considered the gold standard for demonstrating antibody specificity.[9][10] It involves testing the antibody on a cell line or tissue model where the target gene has been inactivated (knocked out). A specific antibody should show a complete loss of signal in the KO sample compared to the wild-type control.
Workflow:
-
Cell Line Selection: Choose a cell line that endogenously expresses the IQUB protein. Information on tissue and cell line expression can be found in databases like the Human Protein Atlas.[11]
-
CRISPR/Cas9-mediated Knockout: Generate a stable knockout of the IQUB gene in the selected cell line using CRISPR/Cas9 technology.
-
Verification of Knockout: Confirm the absence of IQUB mRNA (via RT-qPCR) and protein (if a validated antibody from a different host species is available) in the KO cell line.
-
Western Blot Analysis: Prepare lysates from both wild-type (WT) and IQUB KO cells. Perform a Western blot using the IQUB antibody being validated.
-
Data Analysis: A specific antibody will show a distinct band at the expected molecular weight for IQUB in the WT lysate and no band in the KO lysate.
Caption: Workflow for Knockout (KO) Validation of Antibody Specificity.
Experimental Protocol: Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS provides an unbiased approach to identify the proteins that an antibody binds to in a complex mixture like a cell lysate.[12][13][14][15] The antibody is used to immunoprecipitate its target, and the entire complex of bound proteins is then identified by mass spectrometry.
Workflow:
-
Cell Lysate Preparation: Prepare a lysate from cells or tissues known to express IQUB.
-
Immunoprecipitation: Incubate the cell lysate with the IQUB antibody to be validated. The antibody-protein complexes are then captured, typically using protein A/G beads.
-
Elution and Digestion: The bound proteins are eluted from the beads and digested into peptides, usually with trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS data is searched against a protein database to identify the proteins present in the immunoprecipitate. A specific antibody should primarily pull down the target protein (IQUB) with high confidence and minimal background contaminants.
Caption: Workflow for IP-MS Validation of Antibody Specificity.
Alternative Antibodies and Reagents
For researchers seeking alternatives to traditional antibodies, several options exist:
-
Antibodies to Different Epitopes: Using two or more antibodies that recognize different, non-overlapping epitopes on the target protein can help confirm specific detection. Consistent staining patterns or IP-MS results with multiple antibodies provide stronger evidence of specificity.
-
Recombinant Antibodies: Recombinant antibodies are produced in vitro and offer high batch-to-batch consistency and can be engineered for improved specificity and affinity.
-
Nanobodies: These are single-domain antibodies derived from camelids that are smaller and can sometimes access epitopes that are inaccessible to conventional antibodies.
-
Aptamers: These are short, single-stranded nucleic acid molecules that can be selected to bind to specific targets with high affinity and specificity.
Conclusion
The selection of a specific and reliable antibody is a critical first step for any experiment. For proteins like IQUB, which contain common domains and are associated with abundant cellular structures, the potential for cross-reactivity is a significant concern. While manufacturers provide some validation data, independent and rigorous experimental validation using methods such as knockout and IP-MS is strongly recommended. By carefully considering the potential for cross-reactivity and employing robust validation strategies, researchers can ensure the accuracy and reproducibility of their findings.
References
- 1. uniprot.org [uniprot.org]
- 2. IQ Protein Domain | Cell Signaling Technology [cellsignal.com]
- 3. IQ calmodulin-binding motif - Wikipedia [en.wikipedia.org]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 6. IQUB antibody (25605-1-AP) | Proteintech [ptglab.com]
- 7. Anti-IQUB Human Protein Atlas Antibody [atlasantibodies.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Knockout (KO) Validation | Antibodies.com [antibodies.com]
- 10. selectscience.net [selectscience.net]
- 11. Tissue expression of IQUB - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis | Springer Nature Experiments [experiments.springernature.com]
- 14. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unraveling the Profile of IQTub4P: A Comparative Guide to a Novel Microtubule Inhibitor
In the landscape of cancer research, microtubule inhibitors stand as a cornerstone of chemotherapy, effectively disrupting cell division and inducing apoptosis in rapidly proliferating cancer cells. A novel entrant in this class, IQTub4P, has emerged as a potent microtubule (MT) inhibitor. This guide provides a comparative analysis of this compound against other established tubulin inhibitors, based on currently available data. It is tailored for researchers, scientists, and drug development professionals, offering a succinct overview of its performance, alongside detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Quantitative Performance Analysis
This compound has demonstrated significant cytotoxic effects. Preliminary data indicates a potent activity in HeLa cells, a widely used cervical cancer cell line. To contextualize its efficacy, the following table compares the half-maximal effective concentration (EC50) of this compound with the half-maximal inhibitory concentration (IC50) of other well-known tubulin inhibitors that target the colchicine binding site. It is important to note that direct comparison of EC50 and IC50 values should be interpreted with caution due to differences in experimental assays.
| Compound | Mechanism of Action | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | Microtubule Inhibitor | HeLa | 0.17 | |
| Colchicine | Binds to the colchicine site on β-tubulin | Various | ~0.002 - 0.01 | |
| Combretastatin A-4 | Binds to the colchicine site on β-tubulin | Various | ~0.001 - 0.004 | |
| MPT0B214 | Binds to the colchicine-binding site of tubulin | KB | 0.61 | |
| Compound 44 | Inhibits tubulin polymerization | MCF-7 | 6.8 | |
| Compound G13 | Tubulin polymerization inhibitory activity | - | 13.5 |
Note: The data for this compound is based on information from a commercial supplier, and primary peer-reviewed research is not yet available. The IC50 values for other compounds are sourced from published scientific literature and may vary depending on the specific experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50/IC50 value by plotting a dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter.
-
Compound Addition: Add different concentrations of the test inhibitor or a control compound to the reaction mixture.
-
Polymerization Initiation: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization by analyzing the dose-dependent effect of the compound on the polymerization rate.
Visualizing Molecular Pathways and Workflows
Signaling Pathway of Microtubule Inhibitor-Induced Apoptosis
Microtubule inhibitors trigger a cascade of events leading to programmed cell death. The following diagram illustrates a common signaling pathway activated by these agents.
Caption: Signaling cascade initiated by this compound leading to apoptosis.
Experimental Workflow for Evaluating Tubulin Inhibitors
The systematic evaluation of a novel tubulin inhibitor involves a series of in vitro and in vivo experiments. The following workflow provides a logical progression for characterization.
Caption: A typical workflow for the preclinical evaluation of a tubulin inhibitor.
Comparative Analysis of IQTub4P Inhibitors: A Head-to-Head In Vitro Study of Inhibitor A vs. Inhibitor B
This guide provides a detailed in vitro comparison of two novel inhibitors, designated Inhibitor A and Inhibitor B, targeting the hypothetical protein IQTub4P, a putative regulator of microtubule dynamics. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of potential therapeutic compounds targeting microtubule function.
Introduction to this compound
This compound is hypothesized to be a key protein involved in the regulation of microtubule stability. Its dysregulation has been implicated in various proliferative disorders, making it an attractive target for therapeutic intervention. This guide presents a comparative analysis of two small molecule inhibitors, Inhibitor A and Inhibitor B, designed to modulate the activity of this compound. The following sections detail the biochemical and cellular activities of these compounds, along with the methodologies used for their characterization.
This compound Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway in which this compound participates, leading to the stabilization of microtubules.
Comparative In Vitro Data
The following table summarizes the key in vitro performance metrics for Inhibitor A and Inhibitor B against this compound and other relevant targets.
| Parameter | Inhibitor A | Inhibitor B |
| This compound IC50 | 15 nM | 50 nM |
| Mechanism of Action | ATP Competitive | Non-competitive |
| Selectivity (vs. Kinase Panel) | High | Moderate |
| Cellular Potency (HeLa EC50) | 170 nM[1][2] | 450 nM |
| Aqueous Solubility | 150 µM | 25 µM |
| Microsomal Stability (t1/2) | > 60 min | 25 min |
Experimental Workflow
The general workflow for the in vitro comparison of this compound inhibitors is depicted below.
Experimental Protocols
This compound In Vitro Kinase Assay
This assay measures the direct inhibitory effect of the compounds on this compound activity.
-
Reagents and Materials :
-
Recombinant human this compound
-
Substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Inhibitor A and Inhibitor B (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
-
Procedure :
-
Add 2.5 µL of 2X this compound enzyme solution to each well of a 384-well plate.
-
Add 1 µL of the inhibitor (or DMSO as a vehicle control) at various concentrations.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the generated ADP signal according to the detection reagent manufacturer's protocol.
-
Calculate IC50 values using a non-linear regression analysis.
-
Cell Viability Assay (MTS Assay)
This assay determines the cytotoxic effect of the inhibitors on a cancer cell line.
-
Reagents and Materials :
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Inhibitor A and Inhibitor B (serial dilutions)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well plates
-
-
Procedure :
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Treat the cells with serial dilutions of Inhibitor A or Inhibitor B for 72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate EC50 values by normalizing the data to untreated controls and fitting to a dose-response curve.
-
Conclusion
Based on the in vitro data, Inhibitor A demonstrates superior potency against this compound with a lower IC50 value and greater cellular efficacy. Furthermore, its higher aqueous solubility and microsomal stability suggest more favorable drug-like properties compared to Inhibitor B. While both compounds show promise, Inhibitor A represents a more compelling candidate for further preclinical development. Future studies should focus on in vivo efficacy and safety profiling of Inhibitor A.
References
Head-to-Head Comparison of Gamma-Tubulin Assay Kits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available assay kits for the quantification of gamma-tubulin (γ-tubulin or Tub4P), a key protein in microtubule nucleation and cell cycle progression. This document aims to assist researchers in selecting the most suitable assay for their specific needs by comparing available ELISA kits and the alternative Western blotting method.
Introduction to Gamma-Tubulin (Tub4P)
Gamma-tubulin is a ubiquitous and essential protein in eukaryotes that plays a critical role in the nucleation of microtubules. It is a core component of the gamma-tubulin ring complex (γ-TuRC), which acts as a template for the assembly of α- and β-tubulin dimers into microtubules. This process is fundamental for various cellular functions, including cell division, intracellular transport, and maintenance of cell polarity. Given its central role in cell proliferation, γ-tubulin is a significant target of interest in cancer research and drug development.
Performance Comparison of Gamma-Tubulin ELISA Kits
Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a high-throughput and quantitative method for measuring γ-tubulin levels in various samples, including serum, plasma, and cell culture supernatants. Below is a comparison of several commercially available kits based on manufacturer-provided data.
| Feature | FineTest (EH8687)[1] | Assay Biotechnology (CB5710)[2] | United States Biological (587603) | MyBioSource (MBS9325164)[3] |
| Assay Type | Sandwich ELISA | Cell-Based ELISA | Cell-Based ELISA | Sandwich ELISA |
| Target | Human TUBG1 | Human, Mouse, Rat Tubulin γ | Human Gamma Tubulin (TUBG1) | Human TUBG2 |
| Sample Type | Serum, Plasma, Cell Culture Supernatant, Cell/Tissue Lysate | Adherent and suspension cells | Plated and fixed cells | Body fluids, Tissue homogenates, Secretions |
| Sensitivity | 0.094 ng/ml[1] | > 5000 cells/well | > 5000 cells/well[4] | Not Specified |
| Detection Range | 0.156 - 10 ng/ml[1] | Not Specified | Not Specified | Not Specified |
| Assay Time | ~4 hours[1] | Not Specified | Not Specified | Not Specified |
| Detection Method | Colorimetric (450 nm) | Colorimetric (450 nm) | Not Specified | Colorimetric |
Note: The data presented in this table is based on information provided by the manufacturers and has not been independently verified by a head-to-head comparative study. Researchers are advised to consult the product datasheets for the most current and detailed information.
Alternative Method: Western Blotting
Western blotting is a widely used semi-quantitative method to detect and compare the relative abundance of γ-tubulin in protein samples.
Advantages:
-
Provides information about the molecular weight of the detected protein, confirming specificity.
-
Can be more cost-effective for smaller sample numbers if antibodies and reagents are already available in the lab.
Disadvantages:
-
Less high-throughput compared to ELISA.
-
Quantification is less precise and more labor-intensive.
-
Requires more technical expertise to perform consistently.
Experimental Protocols
Representative Sandwich ELISA Protocol (Based on FineTest EH8687)[1]
-
Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standards as instructed in the kit manual.
-
Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C.
-
Washing: Aspirate the liquid from each well and wash three times with 300 µL of wash buffer per well.
-
Biotinylated Antibody Addition: Add 100 µL of biotinylated detection antibody to each well.
-
Incubation: Cover and incubate for 60 minutes at 37°C.
-
Washing: Repeat the wash step.
-
HRP-Streptavidin Conjugate (SABC) Addition: Add 100 µL of SABC working solution to each well.
-
Incubation: Cover and incubate for 30 minutes at 37°C.
-
Washing: Repeat the wash step five times.
-
Substrate Reaction: Add 90 µL of TMB substrate to each well.
-
Incubation: Incubate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm immediately.
-
Calculation: Calculate the concentration of γ-tubulin in the samples by plotting a standard curve.
General Western Blotting Protocol for Gamma-Tubulin
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration of the lysates.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γ-tubulin overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the γ-tubulin signal to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Visualization
Gamma-Tubulin's Role in Microtubule Nucleation
Gamma-tubulin is the central component of the γ-TuRC, which provides the foundation for new microtubule formation. The following diagram illustrates this fundamental cellular process.
Caption: Microtubule nucleation pathway initiated by γ-tubulin.
Experimental Workflow for Gamma-Tubulin Quantification
The following diagram outlines the general workflow for quantifying γ-tubulin using either an ELISA kit or Western blotting.
Caption: Experimental workflow for γ-tubulin quantification.
Conclusion
The choice between an ELISA kit and Western blotting for γ-tubulin quantification depends on the specific research question, required throughput, and available resources. ELISA kits provide a sensitive and high-throughput method for absolute or relative quantification, with several commercial options available. Western blotting, while less suited for high-throughput analysis, offers a valuable alternative for confirming protein identity and relative abundance. This guide provides a starting point for researchers to compare these methods and select the most appropriate assay for their studies on the crucial role of γ-tubulin.
References
Safety Operating Guide
Proper Disposal Procedures for IQTub4P: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling IQTub4P, a potent microtubule inhibitor, ensuring its proper disposal is paramount for laboratory safety and environmental protection.[1] This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, in both solid and solvent forms.
1. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent adherence to safety protocols is mandatory.
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested.[2]
-
Aquatic Toxicity: Very toxic to aquatic life, with long-term adverse effects.[2]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Safety goggles
-
Lab coat
-
Nitrile or neoprene gloves
2. Segregation and Labeling of this compound Waste
Proper segregation and clear labeling of hazardous waste are critical to prevent accidental mixing with incompatible substances and to ensure correct disposal by waste management personnel.
Waste Segregation:
-
Solid Waste: Collect chemically contaminated solid waste, such as contaminated labware (e.g., pipette tips, vials), in a designated, leak-proof container lined with a clear plastic bag.
-
Liquid Waste: Collect liquid waste containing this compound, including unused solutions and solvent rinsates, in a separate, compatible container. Do not mix with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The hazard characteristics: "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment"
-
The date of waste accumulation
3. Step-by-Step Disposal Procedures
The following procedures provide a direct, operational workflow for the disposal of this compound.
For Solid Waste (e.g., contaminated labware):
-
Place all contaminated solid materials into a designated hazardous waste container.
-
Ensure the container is properly sealed to prevent any leakage.
-
Affix a completed "Hazardous Waste" label to the container.
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory.
For Liquid Waste (e.g., solutions, rinsates):
-
Pour all liquid waste containing this compound into a designated, chemically compatible waste container.
-
Do not fill the container to more than 90% capacity to allow for expansion.
-
Securely cap the container when not in use.
-
Affix a completed "Hazardous Waste" label.
-
Store the container in a secondary containment bin within the SAA.
Decontamination of Glassware:
-
Glassware that has come into contact with this compound must be decontaminated before being washed for reuse or disposed of as regular trash.
-
Triple-rinse the glassware with an appropriate solvent capable of dissolving this compound.
-
Collect all rinsate as hazardous liquid waste.
-
After the solvent rinse, wash the glassware with soap and water.
4. Storage of this compound Waste
Proper storage of hazardous waste is crucial to maintain a safe laboratory environment.
| Storage Parameter | Specification | Source |
| Container Type | Chemically compatible, leak-proof, with a secure lid. | [2] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | |
| Storage Conditions | Cool, well-ventilated area, away from direct sunlight and ignition sources. | [2] |
| Container Labeling | "Hazardous Waste" label with full chemical name, CAS number, and hazards. | [2] |
| Maximum Accumulation Time | 90 days. |
5. Experimental Protocol: Assessing Cytotoxicity of this compound
To understand the biological activity of this compound, a common experiment is to assess its cytotoxicity in a cell line, such as HeLa cells.
Methodology:
-
Cell Culture: Culture HeLa cells in appropriate media and conditions.
-
Treatment: Seed cells in a 96-well plate and treat with varying concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Use a cell viability assay, such as MTT or CellTiter-Glo, to determine the percentage of viable cells.
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
| Cell Line | EC50 of this compound | Source |
| HeLa | 170 nM | [1] |
6. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their chemical handling practices.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
